molecular formula C7H6F2N2O2 B2689912 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid CAS No. 1780943-98-7

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

カタログ番号: B2689912
CAS番号: 1780943-98-7
分子量: 188.134
InChIキー: MKHRWAIIRBKVBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative designed for research and development as a key synthetic intermediate. This compound is of significant interest in medicinal and agrochemical chemistry for constructing novel active molecules. The pyrimidine core serves as a privileged scaffold in drug discovery, and the introduction of a difluoromethyl group is a common strategy to fine-tune the properties of a molecule, potentially improving its metabolic stability, membrane permeability, and binding affinity due to the group's high electronegativity and lipophilicity . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule is not available in the public domain, analogous difluoromethylated heterocyclic carboxylic acids are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other bioactive molecules . Researchers value this compound for its potential application in developing new therapeutic and agrochemical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-3-2-4(7(12)13)11-6(10-3)5(8)9/h2,5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHRWAIIRBKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research. This document details its chemical identity, a proposed synthetic pathway, potential applications, and analytical methodologies, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Structure

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine carboxylic acid. The presence of a difluoromethyl group, a methyl group, and a carboxylic acid moiety on the pyrimidine core suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules.

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 1780943-98-7
Molecular Formula C₇H₆F₂N₂O₂
Molecular Weight 188.13 g/mol
InChIKey MKHRWAIIRBKVBI-UHFFFAOYSA-N
SMILES Cc1cc(C(=O)O)nc(C(F)F)n1
Predicted XlogP 0.7

The structure, confirmed by its SMILES notation, features a pyrimidine ring substituted at the 2-position with a difluoromethyl group, at the 6-position with a methyl group, and at the 4-position with a carboxylic acid.

Caption: Chemical structure of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid.

Proposed Synthesis Pathway

The introduction of the difluoromethyl group can be challenging. However, the use of starting materials already containing this moiety is a viable strategy.

Proposed Retro-synthesis:

G Target 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid Ester Ethyl 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylate Target->Ester Hydrolysis Cyclocondensation Cyclocondensation Ester->Cyclocondensation Starting_Materials Difluoroacetamidine + Ethyl 4-methyl-2,4-dioxobutanoate Cyclocondensation->Starting_Materials

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol (Proposed):

This proposed protocol is based on general pyrimidine synthesis methodologies.[1][2] Optimization of reaction conditions would be necessary.

Step 1: Synthesis of Ethyl 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylate

  • Reactants:

    • Difluoroacetamidine hydrochloride (1.0 eq)

    • Ethyl 4-methyl-2,4-dioxobutanoate (1.0 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous ethanol (solvent)

  • Procedure: a. To a solution of sodium ethoxide in anhydrous ethanol, add difluoroacetamidine hydrochloride and stir for 30 minutes at room temperature. b. Add ethyl 4-methyl-2,4-dioxobutanoate dropwise to the reaction mixture. c. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. After completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid). e. Remove the solvent under reduced pressure. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

  • Reactants:

    • Ethyl 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylate (1.0 eq)

    • Lithium hydroxide or Sodium hydroxide (1.5 eq)

    • Tetrahydrofuran (THF)/Water (solvent mixture)

  • Procedure: a. Dissolve the ester from Step 1 in a mixture of THF and water. b. Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Upon completion, remove the THF under reduced pressure. d. Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. e. The carboxylic acid product should precipitate out of the solution. f. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid are prevalent in many biologically active compounds.

  • Pyrimidine Core: The pyrimidine ring is a fundamental component of nucleobases and is found in numerous pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[3][4]

  • Difluoromethyl Group: The difluoromethyl (CF₂H) group is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

  • Carboxylic Acid Group: This functional group provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Given these features, this molecule is a promising starting point for the development of novel:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase domain.

  • Fungicides and Herbicides: Pyrimidine derivatives are widely used in the agrochemical industry. For instance, amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are used as succinate dehydrogenase inhibitor (SDHI) fungicides.[5][6]

  • Antiviral and Anticancer Agents: The trifluoromethyl pyrimidine scaffold has shown promising antifungal, insecticidal, and anticancer properties.[1]

Analytical Methodologies

The characterization and quantification of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid would typically involve standard analytical techniques.

Table 2: Proposed Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the methyl protons, the pyrimidine ring proton, and the proton of the difluoromethyl group (a characteristic triplet).
¹³C NMR Structural ElucidationResonances for the carboxylic acid carbon, the pyrimidine ring carbons, the methyl carbon, and the difluoromethyl carbon (a triplet due to C-F coupling).
¹⁹F NMR Structural ElucidationA doublet signal for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationA single major peak under appropriate chromatographic conditions (e.g., reversed-phase column with a buffered mobile phase).

Illustrative HPLC-UV Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of approximately 254 nm.

  • Injection Volume: 10 µL.

This protocol would need to be optimized and validated for specific applications.

Conclusion

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its combination of a biologically relevant pyrimidine core and the modulating effects of the difluoromethyl group makes it an attractive target for synthesis and further investigation. The proposed synthetic and analytical methods in this guide provide a solid foundation for researchers to begin exploring the chemistry and potential applications of this promising compound.

References

  • Flexible Synthesis of Pyrimidines with Chiral Monofluorinated and Difluoromethyl Side Chains. The Journal of Organic Chemistry - ACS Publications. (2009). Available at: [Link]

  • Fluorous synthesis of disubstituted pyrimidines. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. (2020). Available at: [Link]

  • and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ProQuest. Available at: [Link]

  • SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. Pandurang V. Chout. (2016). Available at: [Link]

  • 6-(difluoromethyl)pyrimidine-4-carboxylic acid — Chemical Substance Information. Chemical Substance Information. Available at: [Link]

  • Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. (2018). Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic. Amanote Research. (2017). Available at: [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. (2016). Available at: [Link]

  • Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. (2017). Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. (2015). Available at: [Link]

Sources

The Difluoromethyl (-CF2H) Motif in Medicinal Chemistry: A Technical Guide to Bioisosterism and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the strategic incorporation of fluorine has transitioned from an empirical tactic to a highly rational design principle. While the trifluoromethyl (-CF3) group has long been the gold standard for enhancing lipophilicity and metabolic stability, the difluoromethyl (-CF2H) group has emerged as a privileged, multifunctional pharmacophore. As a Senior Application Scientist overseeing late-stage lead optimization, I frequently leverage the -CF2H motif not merely as a steric shield, but as a dynamic electronic modulator. This whitepaper provides an in-depth analysis of the physicochemical causality behind -CF2H incorporation and details self-validating synthetic protocols for its late-stage installation.

The Physicochemical Paradigm: Beyond Simple Fluorination

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the fully fluorinated -CF3 group, the -CF2H moiety retains a single, highly polarized C-H bond. The intense electron-withdrawing effect of the geminal fluorine atoms strips electron density from the carbon, rendering the proton significantly acidic. This allows the -CF2H group to function as a competent hydrogen bond donor, exhibiting an Abraham's hydrogen bond acidity parameter (A) of 0.085–0.126, which places its hydrogen-bonding capacity on par with anilines and thiophenols[1].

Crucially, while it donates hydrogen bonds, it simultaneously enhances the overall lipophilicity of the molecule. The change in lipophilicity (ΔlogP) typically ranges from -0.1 to +0.4 relative to a methyl group[1]. This paradoxical behavior—acting as a hydrogen bond donor while maintaining or enhancing lipophilicity—makes it an ideal bioisostere for hydroxyl (-OH) and thiol (-SH) groups, allowing chemists to improve target binding affinity without sacrificing membrane permeability[2].

Modulation of pKa, H-Bond Basicity, and Conformation

Beyond direct binding interactions, α-fluorine atoms exert a profound inductive effect on adjacent functional groups. The introduction of a -CF2H group significantly lowers the pKa and hydrogen bond basicity (pKHB) of neighboring amines, ethers, and sulfoxides[3]. For example, converting a methyl sulfoxide to a difluoromethyl sulfoxide drastically reduces its basicity, which can prevent unwanted off-target interactions and alter the molecule's hydration state in aqueous environments[4].

Furthermore, the -CF2H group is uniquely capable of forming intramolecular hydrogen bonds (IMHB) with adjacent heteroatoms[4]. This conformational locking masks polar surface area (PSA) during membrane transit, leading to a marked increase in passive permeability and oral bioavailability.

G CF2H Difluoromethyl (-CF2H) Incorporation Lipophilicity Modulates Lipophilicity (ΔlogP) CF2H->Lipophilicity HBD Lipophilic H-Bond Donor (Bioisostere of OH/SH) CF2H->HBD Stability Metabolic Stability (Blocks CYP450) CF2H->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Affinity Target Affinity (IMHB & Binding) HBD->Affinity PKPD Optimized PK/PD Profile Stability->PKPD Permeability->PKPD Affinity->PKPD

Logical mapping of -CF2H incorporation on pharmacokinetic and pharmacodynamic outcomes.

Quantitative Data: Functional Group Comparison

To rationally design analogs, medicinal chemists must understand the exact steric and electronic trade-offs of bioisosteric replacement. The table below summarizes the core physicochemical metrics driving the selection of -CF2H over traditional functional groups.

Table 1: Comparative Physicochemical Properties of Key Functional Groups

Property-CH3-CF2H-CF3-OH
Electronegativity (Pauling scale) ~2.5~3.0~3.4~3.4
Lipophilicity (Hansch π, aromatic) 0.520.380.88-0.67
H-Bond Donor Capacity NoneModerateNoneStrong
H-Bond Acidity (Abraham's A) 0.00~0.100.00~0.60
Steric Volume (ų) 16.824.039.812.4

Data synthesized from established medicinal chemistry parameters and recent literature[1].

Synthetic Methodologies & Self-Validating Protocols

The installation of the -CF2H group has historically been challenging due to the instability of the difluoromethyl anion (which rapidly undergoes α-elimination to form difluorocarbene). Modern methodologies have circumvented this via radical and controlled-carbene pathways. Below are two field-proven, self-validating protocols for late-stage functionalization.

Protocol A: Metallaphotoredox C-H/C-Br Difluoromethylation

Causality: Traditional nucleophilic difluoromethylation using TMSCF2H often suffers from rapid α-elimination to yield difluorocarbene (:CF2), limiting its utility for C(sp2) cross-coupling. By employing a metallaphotoredox strategy, inexpensive bromodifluoromethane (BrCF2H) is used as a radical precursor via silyl radical-mediated halogen abstraction[5]. The resulting •CF2H radical is intercepted by a nickel catalytic cycle, enabling selective cross-coupling with aryl bromides[5].

G PC Photocatalyst (Ir/Ru) Excited State Silyl (TMS)3Si• Radical Generation PC->Silyl SET CF2H_Radical •CF2H Radical Formation Silyl->CF2H_Radical Halogen Abstraction Ni_Cycle Ni Catalytic Cycle Cross-Coupling CF2H_Radical->Ni_Cycle Radical Addition Ni_Cycle->PC SET (Turnover) Product Ar-CF2H Product Ni_Cycle->Product Reductive Elimination

Metallaphotoredox catalytic cycle for the generation and coupling of the -CF2H radical.

Self-Validating Step-by-Step Methodology:

  • Reaction Setup & Degassing: In an inert-atmosphere glovebox, combine the aryl bromide (1.0 equiv), NiBr2·dtbbpy (10 mol%), Ir(ppy)3 (2 mol%), and 2,6-lutidine (2.0 equiv) in anhydrous DME.

    • Validation Check: The solution must exhibit the characteristic deep color of the active Ni/Ir complex. Degassing is critical; residual oxygen will quench the excited state photocatalyst, indicated by a failure of the reaction mixture to darken under irradiation.

  • Radical Precursor Addition: Add (TMS)3SiH (1.5 equiv) and BrCF2H (4.0 equiv).

    • Validation Check: BrCF2H is a volatile gas/liquid (bp: -15 °C). It must be added via a pre-cooled syringe or bubbled through the solution to ensure accurate stoichiometry.

  • Photocatalytic Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 16 hours.

    • Validation Check: Monitor the reaction via 19F NMR of crude aliquots. The emergence of a characteristic doublet at approximately -110 to -120 ppm (J ≈ 55 Hz) confirms the successful generation and coupling of the -CF2H group. If this signal is absent, the radical generation cycle has failed.

  • Quench & Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Decarboxylative O-Difluoromethylation of Phenols

Causality: Aryl difluoromethyl ethers are critical pharmacophores. Using chlorodifluoromethane gas is environmentally hazardous and operationally complex. Sodium chlorodifluoroacetate (ClCF2COONa) serves as a bench-stable, solid precursor that undergoes thermal decarboxylation to generate difluorocarbene (:CF2) in situ, which is then trapped by a phenolate nucleophile[6].

Self-Validating Step-by-Step Methodology:

  • Phenolate Generation: Dissolve the phenol (1.0 equiv) and Cs2CO3 (1.5 equiv) in a DMF/H2O mixture. Stir for 15 minutes.

    • Validation Check: A slight color change or dissolution pattern indicates the formation of the more nucleophilic phenolate anion.

  • Carbene Generation: Add sodium chlorodifluoroacetate (2.0 equiv) and heat the reaction to 100 °C.

    • Validation Check (Critical): Observe the reaction for effervescence. The evolution of CO2 gas is a direct visual confirmation that decarboxylation is occurring and difluorocarbene is being generated[6]. If no bubbling occurs, the salt may be degraded, and the reaction will fail.

  • Monitoring: Stir for 4 hours.

    • Validation Check: Use TLC or IR spectroscopy to monitor the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹).

  • Isolation: Cool to room temperature, dilute with water, and extract with an organic solvent. The product is typically a clean oil requiring minimal chromatography[6].

Conclusion

The difluoromethyl group represents a triumph of rational drug design, offering a precise tool to uncouple the often-linked parameters of lipophilicity and hydrogen-bonding capacity. By understanding the causal relationships between α-fluorination, pKa modulation, and intramolecular hydrogen bonding, medicinal chemists can deploy the -CF2H motif to rescue stalled lead compounds, enhance membrane permeability, and secure robust intellectual property positions.

References

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews - 2[2]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - Journal of Medicinal Chemistry - 1[1]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides - NIH/PMC - 5[5]

  • Difluoromethylation of Phenols - Organic Syntheses - 6[6]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH/PMC - 4[4]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism - Journal of Medicinal Chemistry - 3[3]

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Foundational Pillars of Early-Stage Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount to its journey from a promising candidate to a viable therapeutic agent. Among these properties, solubility and stability stand out as critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, a molecule of interest in contemporary drug discovery.

The structural features of this pyrimidine derivative—a weakly acidic carboxylic acid function, a heterocyclic aromatic core, and a difluoromethyl group—suggest a nuanced physicochemical profile that warrants detailed investigation. The difluoromethyl group, often incorporated to enhance metabolic stability or modulate pKa, can also influence solubility and degradation pathways.[1] Therefore, a bespoke analytical strategy is required to fully characterize this molecule.

This document is intended for researchers, medicinal chemists, and formulation scientists. It eschews a one-size-fits-all template in favor of a logically structured narrative that explains the "why" behind the "how." We will delve into the theoretical underpinnings of our experimental choices, provide detailed, field-tested protocols, and emphasize the development of a self-validating analytical system to ensure data integrity and trustworthiness.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical factor that governs the rate and extent of a drug's absorption following oral administration. For ionizable compounds such as 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, solubility is intrinsically linked to the pH of the surrounding medium. We will explore both thermodynamic and kinetic solubility to build a complete picture of its dissolution behavior.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method, though time-intensive, remains the definitive technique for this measurement.[1][2]

Causality of Experimental Design: The choice of the shake-flask method is deliberate; it allows for sufficient time for the dissolution-precipitation equilibrium to be reached, providing a solubility value that is independent of the solid-state form's dissolution rate. Given that early-stage drug candidates may exist in various crystalline or amorphous forms, this method provides the most reliable and fundamental solubility data.

Experimental Protocol: Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[2]

  • Sample Preparation: Add an excess of solid 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid to a series of glass vials, ensuring a visible amount of undissolved solid remains.

  • Incubation: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The extended incubation ensures equilibrium is reached.[3]

  • Sample Collection and Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (details in Part 3).

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock solution, typically in DMSO. This is highly relevant for early drug discovery where high-throughput screening is common. Nephelometry, which measures light scattering from precipitated particles, is a rapid and efficient method for this assessment.[4][5][6]

Causality of Experimental Design: The use of nephelometry allows for a rapid, plate-based assessment of precipitation, which is indicative of poor kinetic solubility. This is crucial for flagging problematic compounds early in the discovery pipeline without the need for time-consuming equilibrium methods.

Experimental Protocol: Laser Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the light scattering in each well using a laser nephelometer.[4][5]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

pH-Solubility Profile

For an ionizable compound, a pH-solubility profile is essential. 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, with its carboxylic acid moiety, is expected to have low solubility at acidic pH and higher solubility at neutral and basic pH.

Workflow for pH-Solubility Profiling

ph_solubility_workflow start Start: Define pH Range (e.g., pH 1.2 to 10) prepare_buffers Prepare Buffers (e.g., HCl, Acetate, Phosphate, Borate) start->prepare_buffers shake_flask Perform Shake-Flask Experiment at Each pH prepare_buffers->shake_flask hplc_analysis Quantify Supernatant by HPLC-UV shake_flask->hplc_analysis plot_data Plot Solubility (log scale) vs. pH hplc_analysis->plot_data determine_pka Determine Intrinsic Solubility (S₀) and pKa from the Profile plot_data->determine_pka end_point End: Complete pH-Solubility Profile determine_pka->end_point

Caption: Workflow for determining the pH-solubility profile.

Part 2: Chemical Stability and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies, as outlined in the ICH guidelines (Q1A(R2)), are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[7][8][9][10][11] This information is crucial for developing stability-indicating analytical methods and for guiding formulation and packaging decisions.

Causality of Experimental Design: The choice of stress conditions (acid, base, oxidation, heat, light) is based on regulatory requirements and a scientific understanding of the potential degradation routes for a molecule with ester-like (amide) and aromatic functionalities.[8][10][12] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.[12]

Forced Degradation Protocols

A stability-indicating HPLC method is a prerequisite for accurately assessing degradation. The development of such a method is discussed in Part 3.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 N NaOH.

    • Incubate at room temperature or a slightly elevated temperature, monitoring frequently as base-catalyzed hydrolysis can be rapid.

    • Withdraw samples, neutralize, and prepare for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Monitor the reaction progress and quench the reaction if necessary before HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B.[7][13]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC after the specified exposure period.

Workflow for Forced Degradation and Stability-Indicating Method Development

forced_degradation_workflow start Start: Single Batch of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions analyze_stressed Analyze Stressed Samples with Initial Method stress_conditions->analyze_stressed hplc_dev Develop Initial HPLC Method hplc_dev->analyze_stressed peak_purity Assess Peak Purity of Parent Compound and Resolution of Degradants analyze_stressed->peak_purity optimize_method Optimize HPLC Method for Resolution and Sensitivity peak_purity->optimize_method if resolution < 1.5 or purity < 0.999 validate_method Validate Stability-Indicating Method (as per ICH Q2) peak_purity->validate_method if resolution > 1.5 and purity > 0.999 optimize_method->analyze_stressed end_point End: Validated Stability-Indicating Method validate_method->end_point

Caption: A workflow for forced degradation studies and method development.

Part 3: The Cornerstone - A Stability-Indicating Analytical Method

A robust, validated, stability-indicating analytical method is the foundation upon which all solubility and stability data are built. For a chromophoric molecule like 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[14][15][16][17]

Causality of Method Development Choices: Reversed-phase HPLC is chosen for its versatility in separating compounds of moderate polarity. A gradient elution is preferred over isocratic elution to ensure that both the parent compound and any potential degradation products (which may have a wide range of polarities) are well-resolved within a reasonable run time.[14] The use of a photodiode array (PDA) detector is critical for assessing peak purity and for selecting the optimal wavelength for quantification.

Proposed HPLC Method Parameters (Starting Point)

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV/PDA at 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds; PDA allows for full spectral analysis.
Injection Volume 2 µLA small injection volume to prevent column overload.

Data Presentation: A Framework for Reporting

Clear and concise presentation of data is crucial for interpretation and decision-making. The following tables provide a template for summarizing the results from the proposed studies.

Table 1: Solubility Data for 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Solubility TypeMediumTemperature (°C)Solubility (µg/mL)
Thermodynamic0.1 N HCl (pH 1.2)25Hypothetical Value
ThermodynamicAcetate Buffer (pH 4.5)25Hypothetical Value
ThermodynamicPhosphate Buffer (pH 6.8)25Hypothetical Value
KineticPBS (pH 7.4)25Hypothetical Value

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% Assay RemainingNumber of Degradants% Area of Major Degradant
0.1 N HCl, 60°C72 hoursHypothetical ValueHypothetical ValueHypothetical Value
0.1 N NaOH, 25°C8 hoursHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂, RT24 hoursHypothetical ValueHypothetical ValueHypothetical Value
Dry Heat, 80°C7 daysHypothetical ValueHypothetical ValueHypothetical Value
Light ExposureICH Q1BHypothetical ValueHypothetical ValueHypothetical Value

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid. By adhering to these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for advancing promising drug candidates through the development pipeline with confidence and scientific rigor. The principles and methodologies outlined herein are not merely a set of instructions but a reflection of a systematic and expert-driven approach to pharmaceutical characterization.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • AxisPharm, Kinetic Solubility Assays Protocol. [Link]

  • SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Onyx scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • BioBoston Consulting, A Deep Dive into ICH Stability Guidelines (Q1A-Q1F), 2024. [Link]

  • RJ Wave, Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs, 2026. [Link]

  • Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals, 2026. [Link]

  • Bio-protocol, Determination of Kinetic Solubility, 2018. [Link]

  • World Health Organization (WHO), Annex 4, 2019. [Link]

  • Tepnel Pharma Services Limited, Forced Degradation Studies. [Link]

  • ICH, Q1A(R2) Guideline, 2010. [Link]

  • International Journal of Applied Pharmaceutics, Development of forced degradation and stability indicating studies of drugs—A review, 2013. [Link]

  • ACS Publications, Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates, 2009. [Link]

  • BMG LABTECH, A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • European Medicines Agency (EMA), ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, 2003. [Link]

  • Dissolution Technologies, Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • YouTube, Q1A (R2) A deep dive in Stability Studies, 2025. [Link]

  • Bienta, Shake-Flask Solubility Assay. [Link]

  • IRJPMS, Stability Indicating HPLC Method Development: A Review, 2025. [Link]

  • PubMed, Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery, 2015. [Link]

  • PMC, Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

  • ResearchGate, Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium, 2025. [Link]

  • RJPN, Stability Indicating Assay Method Development And Validation By Using Hplc - A Review, 2025. [Link]

  • Ingenta Connect, Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium, 2024. [Link]

  • Bentham Science Publisher, Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium, 2024. [Link]

  • AAPS PharmSciTech, The composite solubility versus pH profile and its role in intestinal absorption prediction. [Link]

Sources

Methodological & Application

Application Note: Robust Analytical Quantification of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Matrix/Scope: Reaction monitoring, API impurity profiling, and trace quantification

Introduction & Scientific Context

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid (CAS 1780943-98-7) is a highly specialized, fluorinated N-heterocyclic building block. Pyrimidine-4-carboxylic acid derivatives are privileged scaffolds in modern drug discovery. They are frequently utilized as core intermediates in the synthesis of antiviral agents (such as Hepatitis C Virus NS5B polymerase inhibitors) [[1]], matrix metalloproteinase (MMP-13) inhibitors for osteoarthritis [[2]], and HIV RNase H inhibitors [[3]].

The incorporation of a difluoromethyl (–CHF₂) group modulates the lipophilicity, metabolic stability, and hydrogen-bonding capacity of the resulting active pharmaceutical ingredients (APIs). However, the combination of a basic pyrimidine nitrogen and an acidic carboxylate creates an amphoteric molecule that presents unique chromatographic challenges. This application note details a validated, self-correcting analytical workflow for the precise quantification of this intermediate using both HPLC-UV and LC-MS/MS.

Chemical & Physical Properties Summary
ParameterValue
Compound Name 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid
CAS Number 1780943-98-7
Molecular Formula C₇H₆F₂N₂O₂
Molecular Weight 188.13 g/mol
Estimated pKa ~2.5 (Carboxylic Acid), ~1.5 (Pyrimidine Conjugate Acid)

Analytical Strategy & Rationale (E-E-A-T)

To ensure a highly reproducible and trustworthy protocol, every experimental parameter has been selected based on the physicochemical causality of the analyte.

  • Chromatographic Retention (The pH Dilemma): At physiological pH, the carboxylic acid (pKa ~2.5) exists as a highly water-soluble carboxylate anion. This leads to poor retention and severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the ionization is suppressed, forcing the molecule into its neutral state. This leverages the moderate lipophilicity of the difluoromethyl and methyl groups to achieve robust retention on a high-density C18 or polar-embedded column [[3]].

  • Sample Preparation (Filter Adsorption): PTFE filters are strictly mandated over Nylon. Nylon membranes possess intrinsic amide bonds that can engage in hydrogen bonding with the free carboxylic acid of the analyte, leading to concentration-dependent recovery losses (adsorption) during sample preparation.

  • Detection Modalities: The conjugated pyrimidine ring provides strong UV chromophoric activity, making UV detection at 254 nm ideal for high-concentration routine analysis. For trace-level quantification, Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is selected. The carboxylic acid readily deprotonates to form a stable [M-H]⁻ precursor ion. Negative mode significantly reduces background noise compared to positive mode, enhancing the signal-to-noise (S/N) ratio.

  • Self-Validating Design: The protocol incorporates an internal standard (IS), 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid, to correct for matrix suppression in MS and injection variability in UV. System suitability criteria (SST) act as internal go/no-go gates before data acquisition.

Experimental Protocols

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the target analyte and dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of the IS in MeCN.

  • Calibration Curve: Dilute the stock solution with diluent (Water:MeCN, 80:20 v/v) to create standard levels at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL. Spike each standard with 10 µL of IS solution per mL.

  • Matrix Extraction: For synthetic reaction mixtures, precipitate proteins/salts by adding 4 volumes of cold MeCN. Centrifuge at 14,000 rpm for 10 mins. Dilute the supernatant 1:10 in diluent and spike with IS.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter directly into deactivated glass HPLC vials.

HPLC-UV Method Parameters (Routine Quantification)
  • Column: Inertsil ODS-SP, 5 µm, 150 mm × 4.6 mm (or equivalent high-purity silica C18) [[3]].

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer and reduces system backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
8.01.04060
10.01.01090
12.01.01090
12.11.0955
15.01.0955
LC-MS/MS Method Parameters (Trace Analysis)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.8 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Target Quantifier: m/z 187.1 → 143.1 (Loss of CO₂, Collision Energy: 15 eV).

    • Target Qualifier: m/z 187.1 → 123.0 (Loss of CO₂ + HF, Collision Energy: 25 eV).

    • IS Quantifier: m/z 191.1 → 147.1 (Collision Energy: 15 eV).

Data Presentation & Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The self-validating system requires an SST injection (N=6) prior to the run, mandating an RSD < 2.0% for peak area and a tailing factor < 1.5.

Table 2: Method Validation Parameters

Validation ParameterHPLC-UV (254 nm)LC-MS/MS (MRM)
Linear Range 0.5 – 100 µg/mL1.0 – 500 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL1.0 ng/mL
Intra-day Precision (RSD%) < 1.5%< 4.2%
Mean Recovery 98.5% – 101.2%92.4% – 104.5%

Visualizations

analytical_workflow SST System Suitability (RSD < 2%, N=6) Prep Sample Prep & Filtration (0.22 µm PTFE) SST->Prep Sep HPLC Separation (C18, 0.1% FA) Prep->Sep Det Detection (UV 254 nm / ESI- MS) Sep->Det Data Quantification & Data Integrity Check Det->Data

Fig 1. Self-validating analytical workflow for pyrimidine-4-carboxylic acid quantification.

synthetic_context A 2-(Difluoromethyl)-6-methyl pyrimidine-4-carboxylic acid B Amide Coupling (HATU / NMM) A->B C Target API (e.g., MMP-13 Inhibitor) B->C D Active Site Chelation C->D

Fig 2. Synthetic utility of the target compound in drug discovery and target binding.

References

  • Title: 2-(2-Thienyl)
  • Title: Development of a selective matrix metalloproteinase 13 (MMP-13)
  • Title: Structure-Based Design of Novel Thiazolone[3,2-a]pyrimidine Derivatives as Potent RNase H Inhibitors for HIV Therapy Source: MDPI URL

Troubleshooting & Optimization

Section 1: Multicomponent Reactions (The Biginelli Reaction)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in pyrimidine scaffold generation: multicomponent side reactions, regioselectivity failures, and post-synthetic halogenation hazards.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible, high-yield syntheses.

FAQ 1: Why am I getting linear Knoevenagel or uncyclized enamine side products instead of the target dihydropyrimidinone (DHPM)?

Mechanistic Causality: The Biginelli reaction is a delicate orchestration of three components: an aldehyde, a urea, and a β-ketoester. Depending on your solvent, catalyst, and thermodynamics, the reaction diverges into three competing pathways: the Iminium route, the Enamine route, and the Knoevenagel route[1][2].

When you observe linear side products, it is typically because the reaction has funneled into the Knoevenagel pathway without sufficient thermodynamic drive or catalytic activation to force the final urea cyclization[3]. In the absence of a strong Lewis acid, the aldol condensation between the aldehyde and the β-ketoester outpaces the nucleophilic addition of urea. Because urea is a relatively weak nucleophile compared to standard amines, the resulting Knoevenagel intermediate stalls, leaving you with linear impurities[2].

Visualization of Competing Pathways:

Biginelli Start Aldehyde + Urea + ß-Ketoester Iminium Iminium Intermediate (Aldehyde + Urea) Start->Iminium Acid Catalyzed (Rate-limiting) Enamine Enamine Intermediate (Urea + ß-Ketoester) Start->Enamine Base/Solvent Favored Knoevenagel Knoevenagel Intermediate (Aldehyde + ß-Ketoester) Start->Knoevenagel Uncatalyzed/Thermal DHPM Target: DHPM (Cyclized Pyrimidinone) Iminium->DHPM + ß-Ketoester (Fast) Enamine->DHPM + Aldehyde Side1 Linear Side Products (Stalled Intermediate) Knoevenagel->Side1 Incomplete Cyclization Knoevenagel->DHPM + Urea (High Activation Energy)

Divergent mechanistic pathways in the Biginelli reaction leading to DHPMs or linear side products.

Troubleshooting Protocol: Lewis-Acid Catalyzed Biginelli Synthesis To forcefully direct the mechanism through the highly efficient Iminium route, you must activate the aldehyde using a Lewis acid.

  • Preparation: In a dry round-bottom flask, combine 1.0 eq of aryl aldehyde, 1.0 eq of β-ketoester, and 1.2 eq of urea.

  • Catalytic Activation: Add 10 mol% Indium(III) bromide ( InBr3​ ) or Copper(II) trifluoroacetate. These specific Lewis acids coordinate tightly to the aldehyde oxygen, dramatically lowering the activation energy for urea attack[1][4].

  • Reaction: Reflux in anhydrous ethanol for 4–7 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active aryl aldehyde dictates completion. Upon cooling to 0°C, the desired DHPM should spontaneously precipitate, leaving unreacted linear impurities in the mother liquor.

Section 2: Regioselectivity in Condensation Reactions

FAQ 2: When condensing unsymmetrical 1,3-dicarbonyls with amidines, how do I prevent the formation of the undesired regioisomer?

Mechanistic Causality: When using unsymmetrical 1,3-dicarbonyls (e.g., 2-methyl-3-oxopentanal), you possess two electrophilic centers with differing reactivities (an aldehyde vs. a ketone, or a ketone vs. an ester). The amidine or guanidine possesses two nucleophilic nitrogens. The primary attack will always occur between the most nucleophilic nitrogen and the most electrophilic carbonyl (Aldehyde > Ketone > Ester).

If your reaction conditions are too harsh (high heat, strong protic acids), the reaction becomes under thermodynamic control, leading to a scrambling of regioisomers. To achieve absolute regioselectivity, you must operate under strict kinetic control using mild bases at ambient temperatures.

Data Presentation: Impact of Conditions on Regioselectivity

Substrate (1,3-Dicarbonyl)ReagentConditionsMajor Regioisomer YieldMinor Regioisomer Yield
2-Methyl-3-oxopentanalGuanidine HClEtOH, Reflux, No Base55%35%
2-Methyl-3-oxopentanalGuanidine HCl NaOEt , EtOH, 25°C88% <5%
Ethyl 3-oxobutanoateAcetamidineNeat, 120°C60%20%
Ethyl 3-oxobutanoateAcetamidine K2​CO3​ , MeCN, 25°C91% Not Detected

Takeaway: Pre-forming the free base of the amidine using NaOEt or K2​CO3​ at room temperature ensures the most nucleophilic nitrogen selectively attacks the most electrophilic carbonyl first, locking in the regiochemistry before cyclization occurs.

Section 3: Halogenation & Post-Synthetic Modifications

FAQ 3: During POCl3​ chlorination of pyrimidinones, I observe severe degradation, dimerization, and exothermic runaway. How can I safely scale this step?

Mechanistic Causality: The conversion of a pyrimidinone (lactam) to a chloropyrimidine using Phosphorus oxychloride ( POCl3​ ) proceeds via an intermediate phosphorodichloridate. Traditionally, this is done in neat boiling POCl3​ . However, at scale, neat POCl3​ leads to the accumulation of phosphorodichloridic acid, causing latent exothermic events, thermal degradation of the pyrimidine ring, and the formation of unreactive dimers[5].

To avoid this, modern process chemistry dictates moving away from neat conditions. Using equimolar POCl3​ with a carefully selected organic base (like Pyridine or DBU) in a continuous-flow setup or a highly controlled batch process prevents acid accumulation and suppresses degradation[5][6].

Visualization of Continuous-Flow Chlorination:

FlowChem SyrA Feed A: Pyrimidinone + DBU (in MeCN) Mixer T-Mixer (High Shear) SyrA->Mixer SyrB Feed B: POCl3 (in MeCN) SyrB->Mixer Reactor Heated Coil Reactor (15 min Residence, 100°C) Mixer->Reactor Homogeneous Flow Quench In-line Quench (K2HPO4 aq, pH 4-5) Reactor->Quench Rapid Cooling Product Chloropyrimidine (>96% Purity) Quench->Product Phase Separation

Schematic of a continuous-flow setup for the safe, high-yield chlorination of pyrimidinones.

Troubleshooting Protocol: Controlled Batch / Flow Chlorination If you do not have access to flow chemistry equipment, use this optimized, scale-safe batch protocol[7]:

  • Preparation: Suspend the pyrimidinone (1.0 eq) in anhydrous Toluene or Acetonitrile (MeCN). Add a base such as DBU or Pyridine (1.2 eq) to solubilize the substrate and act as an acid scavenger.

  • Controlled Addition: Cool the reactor to 0°C. Add POCl3​ (1.2 to 1.5 eq—do not use a massive excess) dropwise. The base prevents the reaction mixture from solidifying.

  • Activation: Gradually warm the mixture to 80–100°C and stir for 2–4 hours.

  • Self-Validating Quench (Critical Step): Do not quench with raw water or strong base ( NaOH ), which will hydrolyze the newly formed C-Cl bond back to the pyrimidinone. Instead, cool the mixture to 0°C and slowly pour it into a 12.5% aqueous K2​HPO4​ solution. This buffers the quench exactly at pH 4–5, neutralizing the phosphoryl species without destroying your product[7].

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. The resulting organic layer will contain the chloropyrimidine with >96% purity, bypassing the need for hazardous distillation of excess POCl3​ .

References

  • Biginelli reaction - Wikipedia Source: Wikipedia URL:[Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation Source: Der Pharma Chemica URL:[Link]

  • Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone Source: RSC Publishing URL:[Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction Source: Frontiers in Chemistry URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: ResearchGate / Molecules URL:[Link]

  • Continuous Flow-Facilitated CB2 Agonist Synthesis, Part 2: Cyclization, Chlorination, and Amination Source: ACS Publications URL:[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: ACS Publications URL:[Link]

Sources

Stability issues with difluoromethyl compounds under reaction conditions

Fluorine Chemistry Technical Support Center: Troubleshooting Difluoromethyl ( CF2​H ) Stability

Welcome to the Technical Support Center for organofluorine chemistry. The difluoromethyl ( CF2​H ) group is a highly privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH_2) groups[1][2].

However, incorporating and maintaining the CF2​H group during complex synthetic sequences presents significant challenges. This guide provides a mechanistic deep-dive into the stability issues of difluoromethyl compounds under reaction conditions, followed by actionable troubleshooting FAQs, quantitative reagent data, and self-validating experimental protocols.

Mechanistic Causality: Why Do Difluoromethyl Compounds Decompose?

The core instability of the CF2​H group under basic conditions stems from its unique electronic properties. The highly polarized C–H bond renders the proton unusually acidic[2]. When exposed to strong bases (e.g., alkoxides, LDA, or NaH), the group is easily deprotonated to form a difluoromethyl anion ( CF2​H− ).

Once formed, the CF2​H− carbanion is thermodynamically and kinetically unstable. This instability is caused by the intense electronic repulsion between the electron lone pairs occupying the 2p-orbitals of the fluorine atoms and the electron lone pair on the carbanionic carbon[3]. To relieve this repulsion, the anion rapidly undergoes α -elimination of a fluoride ion ( F− ), generating difluorocarbene ( :CF2​ ) [3][4]. Difluorocarbene is a moderately electrophilic species that will indiscriminately react with nucleophiles in the mixture or hydrolyze into carbon monoxide and fluoride[5], leading to total loss of the starting material.

GAR-CF2H(Stable Precursor)C[R-CF2]-(Unstable Anion)A->C DeprotonationBBase(OH-, RO-, LDA)B->CD:CF2 (Difluorocarbene)+ R- Leaving GroupC->D α-elimination (Fast)EDecomposition /Side ReactionsD->E Trapping / Hydrolysis

Mechanistic pathway of base-mediated difluoromethyl decomposition via α-elimination.

Troubleshooting FAQs

Q: My CF2​H -containing intermediate is degrading during a basic ester hydrolysis step (e.g., saponification with NaOH). How can I prevent this? A: While isolated CF2​H ethers and sulfones can be stable to mild aqueous bases[6], compounds where the CF2​H is adjacent to electron-withdrawing groups (like pyridines or carbonyls) are highly prone to deprotonation. The pKa of the CF2​H proton drops significantly in these environments. Solution: Switch to acidic hydrolysis conditions (e.g., refluxing aqueous HCl or H2​SO4​ )[7]. If basic conditions are absolutely required, use milder bases like K2​CO3​ at lower temperatures (0 °C), or redesign your synthetic route to install the CF2​H group at the final step (late-stage functionalization)[2].

Q: I am attempting a nucleophilic difluoromethylation on a ketone using a pre-formed CF2​H− anion (via CF2​H2​

  • BuLi), but I only recover starting material. Why? A: Pre-forming the "naked" CF2​H− anion is generally ineffective because its half-life is extremely short due to the rapid α -elimination to difluorocarbene described above[3]. Solution: Use a silicon-based reagent like (difluoromethyl)trimethylsilane ( TMSCF2​H )[8]. TMSCF2​H requires activation by a Lewis base (like CsF or alkoxides) to form a pentacoordinate silicate intermediate. This intermediate transfers the CF2​H group directly to the electrophile without generating a free, unstable carbanion[6][9].

Q: Even with TMSCF2​H , my yields are low. Are there alternative reagents that stabilize the intermediate anion? A: Yes. You can use reagents where the hydrogen is temporarily replaced by an electron-withdrawing group to diminish lone-pair repulsion[3]. A classic example is Chen's reagent ( PhSO2​CF2​H ). It generates a highly stabilized PhSO2​CF2−​ anion when treated with a strong base; after nucleophilic addition, the sulfonyl group is removed via reductive cleavage (e.g., using Mg/Hg or SmI2​ )[3]. Alternatively, (bromodifluoromethyl)trimethylsilane ( TMSCF2​Br ) can be used with mildly basic activators to generate difluorocarbene in a controlled manner for consecutive bond-forming reactions[4][10].

WorkflowStartGoal: Install CF2H GroupQ1Are strong basespresent in the reaction?Start->Q1A1_YesYesQ1->A1_YesA1_NoNoQ1->A1_NoSol1Use late-stagedifluoromethylationA1_Yes->Sol1Q2Is the substrate anelectrophile (e.g., ketone)?A1_No->Q2Sol2Use TMSCF2H + CsF(Nucleophilic)Q2->Sol2 YesSol3Use Photoredox + Sulfonium Salts(Radical)Q2->Sol3 No (e.g., Alkene/Arene)

Decision tree for selecting stable difluoromethylation reaction conditions.

Quantitative Data: Reagent Selection Guide

To optimize your reaction conditions and prevent decomposition, select the appropriate difluoromethylating reagent based on the thermodynamic stability of its reactive intermediate.

ReagentReactive IntermediateActivation ConditionsIntermediate StabilityPrimary Application
TMSCF2​H Pentacoordinate Silicate / Transient CF2​H− Catalytic CsF, KOtBu, or alkoxidesLow (Must be generated in situ with electrophile)Nucleophilic addition to aldehydes, ketones, and imines[8][9].
PhSO2​CF2​H (Chen's Reagent) PhSO2​CF2−​ AnionStrong base (LHMDS, NaH)High (Stabilized by sulfonyl electron withdrawal)Nucleophilic substitution/addition requiring harsh conditions[3].
TMSCF2​Br :CF2​ (Difluorocarbene)Mild bases (Acetate, DMPU, HMPA)Moderate (Trapped in situ)gem-difluorocyclization or consecutive bond forming[4][10].
S−(CF2​H) Salts ⋅CF2​H (Radical)Photoredox catalysis (Visible light)High (Radicals do not undergo α -elimination)Radical addition to unactivated alkenes and heteroarenes[8][11].

Standard Operating Procedures (SOPs)

Protocol: Nucleophilic Difluoromethylation of a Ketone using TMSCF2​H

This protocol utilizes a self-validating system with built-in analytical checkpoints to ensure the highly moisture-sensitive TMSCF2​H reagent does not prematurely decompose into difluoromethane gas ( CF2​H2​ )[12].

Materials Required:

  • Ketone substrate (1.0 mmol)

  • (Difluoromethyl)trimethylsilane ( TMSCF2​H ) (1.5 mmol)

  • Anhydrous Cesium Fluoride (CsF) (1.2 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times). Causality: The exclusion of moisture is critical; adventitious water will protonate the silicate intermediate, yielding inert CF2​H2​ gas and destroying the reagent[12].

  • Reagent Loading: Add the ketone substrate (1.0 mmol) and anhydrous CsF (1.2 mmol) to the flask under a positive flow of argon.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes to ensure partial dissolution of CsF.

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSCF2​H (1.5 mmol) dropwise via a gas-tight syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint ( 19F NMR): Withdraw a 50 μL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum.

    • Success: Appearance of a characteristic doublet of doublets (or multiplet) around -115 to -125 ppm indicates successful CF2​H transfer[13].

    • Failure: A massive singlet/multiplet at -71 ppm indicates CF2​H2​ formation (moisture contamination)[12].

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent Source: ACS Publications (Organic Letters) URL:[Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Source: CAS.cn (Accounts of Chemical Research) URL:[Link]

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones Source: MDPI (Molecules) URL:[Link]

  • Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions Source: NIH (PubMed Central) URL:[Link]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Decomposition of Difluorocarbene and the Subsequent Trifluoromethylation Source: CAS.cn (Organic Letters) URL:[Link]

  • Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H Source: ACS Publications (Organic Letters) URL:[Link]

Technical Support Center: Advanced Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical hurdles encountered when purifying fluorinated heterocyclic compounds.

The introduction of fluorine into a heterocycle fundamentally alters its electron density, pKa, dipole moment, and lipophilicity[1]. These changes often render standard purification platforms (like traditional C18 chromatography or standard liquid-liquid extraction) ineffective. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity and yield of your fluorinated targets.

FAQ 1: Chromatographic Retention Anomalies

Q: Why do my highly lipophilic fluorinated heterocycles exhibit poor retention and co-elution on standard C18 HPLC columns?

The Science (Causality): While fluorine increases the overall lipophilicity of a molecule, it also creates a dense, highly polarized electron cloud. This creates a "fluorophobic effect" where the perfluoroalkyl groups or heavily fluorinated rings actually repel the hydrocarbon chains of standard C18 stationary phases[2]. Consequently, the analytes elute much earlier than their non-fluorinated counterparts, often co-eluting with polar impurities.

The Solution: Transition to a fluorinated stationary phase, such as Pentafluorophenyl (PFP) or Heptadecafluorodecyl (HFD). These phases engage in π−π interactions, dipole-dipole interactions, and specific fluorous-fluorous interactions, which significantly increase retention and selectivity for fluorinated analytes[2].

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compounds
Stationary PhaseRetention MechanismIdeal Analyte ProfileRecommended Eluents
Standard C18 Hydrophobic (Van der Waals)Non-fluorinated or mono-fluorinated compoundsMeOH/Water, MeCN/Water
Pentafluorophenyl (PFP) π−π , Dipole, HydrophobicAromatic fluorinated heterocyclesMeCN/Water (enhances π−π interactions)
Heptadecafluorodecyl (HFD) Fluorous-fluorous affinityHighly fluorinated / perfluoroalkyl chainsFluorinated eluents (e.g., TFE) or MeOH

Troubleshooting Guide 1: Fluorous Solid-Phase Extraction (F-SPE)

Q: How can I selectively isolate fluorous-tagged heterocyclic intermediates from a complex crude mixture without tedious prep-HPLC?

The Science (Causality): Fluorous Solid-Phase Extraction (F-SPE) leverages the extreme specificity of fluorine-fluorine interactions. Standard F-SPE uses a fluorous silica solid phase. When a crude mixture is loaded, a "fluorophobic" wash (highly polar organic/aqueous blend) strips away non-fluorinated organics. A subsequent "fluorophilic" wash (pure non-polar or fluorinated solvent) breaks the fluorous interactions, eluting your target[3]. Alternatively, Reverse F-SPE uses standard polar silica gel as the stationary phase and a fluorophilic liquid phase to elute fluorous compounds while retaining polar organics[4].

Protocol 1: Standard F-SPE Methodology

This protocol is self-validating: if the target is not in the final elution, check the fluorine content of your tag; tags with fewer than 6 fluorine atoms may prematurely elute during the fluorophobic wash.

  • Preconditioning: Wash the fluorous silica cartridge with 3 column volumes (CV) of methanol, followed by 3 CV of 80:20 Methanol/Water to establish the fluorophobic environment.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMF or 80:20 Methanol/Water and load it onto the cartridge[3].

  • Fluorophobic Washing: Elute with 3-5 CV of 80:20 Methanol/Water. Validation: Collect this fraction; TLC or LC-MS should confirm the presence of non-fluorinated byproducts and the absence of your target.

  • Fluorophilic Elution: Elute with 3-5 CV of 100% Methanol or Tetrahydrofuran (THF)[3]. Evaporate the solvent to yield the purified fluorinated heterocycle.

FSPE_Workflow Start Crude Mixture (Fluorinated + Non-Fluorinated) Load Load onto Fluorous Silica (Stationary Phase) Start->Load Wash Fluorophobic Wash (e.g., 80:20 MeOH/H2O) Load->Wash Elute Fluorophilic Elution (e.g., 100% MeOH or THF) Wash->Elute Retains Fluorous Waste Non-Fluorinated Impurities Eluted to Waste Wash->Waste Elutes Organics Product Purified Fluorinated Heterocycle Elute->Product Elutes Target

Workflow for Standard Fluorous Solid-Phase Extraction (F-SPE).

FAQ 2: Stereochemical & Chiral Purification Challenges

Q: I am synthesizing chiral fluorinated drugs. Why am I losing enantiomeric resolution when a fluorine atom is introduced to the heterocycle?

The Science (Causality): Chiral recognition relies on highly specific, three-point spatial interactions between the analyte and the Chiral Stationary Phase (CSP). Introducing a fluorine atom alters the molecule's overall dipole moment and introduces unique steric hindrance (fluorine is larger than hydrogen but smaller than chlorine)[1]. This disrupts the delicate stereoselective binding pockets of standard CSPs.

The Solution: Switch to a next-generation CSP featuring embedded fluorine atoms. For example, columns utilizing a fluorinated phenyl carbamate amylose structure (e.g., CCA-F4) promote a "fluorophilic retention mechanism." This specialized interaction environment restores the necessary spatial alignment, dramatically improving the enantiomeric resolution of fluorinated small molecules[5].

Troubleshooting Guide 2: Temperature and Mobile Phase Thermodynamics

Q: My retention times for fluorinated amphiphiles are drifting, and peak shapes are broad. How do I stabilize the separation?

The Science (Causality): Fluorous interactions are thermodynamically unique and highly sensitive to temperature[6]. At lower temperatures (e.g., 20-25 °C), fluorinated compounds tend to form transient fluorous aggregates in the mobile phase, leading to broad, asymmetrical peaks and variable retention times. Furthermore, if you are trying to separate compounds based purely on their percentage of fluorine content, standard eluents may not provide enough selectivity.

Protocol 2: Thermodynamic & Eluent Optimization for HPLC
  • Temperature Disruption: Increase the column compartment temperature to 45 °C. Validation: Higher temperatures disrupt transient fluorous aggregates, which should immediately result in sharper peaks and improved baseline separation[6].

  • Eluent Hetero-pairing: If baseline resolution is still not achieved, pair a standard reverse-phase column (like C8) with a fluorinated eluent, such as 0.1% TFA in Trifluoroethanol (TFE)[7].

  • Gradient Adjustment: Run a shallow gradient (e.g., 2% B/min) to allow the fluorophilic interactions between the analyte and the TFE to dictate the elution order strictly based on fluorine content percentage[7].

Troubleshooting Issue Issue: Poor Resolution or Broad Peaks in HPLC CheckPhase Is a standard C18 column being used? Issue->CheckPhase SwitchPFP Switch to Fluorinated Phase (e.g., PFP or HFD) CheckPhase->SwitchPFP Yes CheckTemp Are peaks broad due to fluorous aggregation? CheckPhase->CheckTemp No IncreaseTemp Increase Column Temp (e.g., to 45 °C) CheckTemp->IncreaseTemp Yes CheckEluent Is separation based on fluorine content %? CheckTemp->CheckEluent No AddTFE Use Fluorinated Eluent (e.g., Trifluoroethanol) CheckEluent->AddTFE Yes

Decision tree for troubleshooting HPLC resolution of fluorinated compounds.

References

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds Organic Letters - ACS Publications[Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) PubMed Central (PMC)[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography PubMed Central (PMC)[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography ResearchGate[Link]

  • New Chiral Column Offered Chromatography Today[Link]

Sources

Fluorination Chemistry Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Chemistry Technical Support Center. Fluorination is a cornerstone of modern drug development and materials science, but it relies on some of the most hazardous reagents in synthetic chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we troubleshoot common experimental failures, explain the mechanistic causality behind safety protocols, and provide field-proven, self-validating workflows to ensure both your safety and your synthetic success.

Section 1: Nucleophilic Deoxyfluorination (DAST & Alternatives)

FAQ 1: Why does my DAST reaction decompose violently upon scale-up, and what are safer alternatives?

The Causality: Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable. At approximately 140 °C, DAST undergoes a highly exothermic decomposition, releasing a massive amount of energy (ΔH = -1700 J/g)[1]. On a small scale, ambient heat dissipation might mask this hazard, but upon scale-up, the reduced surface-area-to-volume ratio leads to rapid thermal runaway and explosive decomposition.

While bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) was developed as a safer liquid alternative, it still decomposes at ~140 °C, albeit with a lower energy release (ΔH = -1100 J/g)[1]. For true scale-up safety, crystalline aminodifluorosulfinium salts like XtalFluor-E are vastly superior. XtalFluor-E has a much higher decomposition onset of 215 °C (ΔH = -661 J/g) and, crucially, does not generate highly corrosive free HF upon use[2].

Table 1: Thermal Hazards of Deoxyfluorinating Agents
ReagentDecomposition Onset (°C)Enthalpy of Decomposition (ΔH, J/g)Hazardous Byproducts
DAST ~140-1700HF, SO₂
Deoxo-Fluor ~140-1100HF, SO₂
XtalFluor-E ~215-661Et₂NSF₂⁺, BF₄⁻ (No free HF)

FAQ 2: How do I safely quench a DAST or Deoxo-Fluor reaction without causing a violent eruption?

The Causality: Unreacted DAST reacts violently with water to generate hydrofluoric acid (HF) and sulfur dioxide (SO₂) gas. If quenched at room temperature or with pure water, the rapid exothermic hydrolysis causes the reaction solvent (usually dichloromethane, boiling point 39.6 °C) to flash-boil, leading to a dangerous eruption of corrosive acid. Quenching must be performed at cryogenic temperatures using a mild base to neutralize the generated HF while controlling the rate of CO₂ and SO₂ evolution.

Protocol 1: Safe Quenching of DAST Reactions

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dilution: Dilute the reaction mixture with additional pre-cooled anhydrous dichloromethane (DCM) to increase the thermal mass of the system.

  • Neutralization: Dropwise, add saturated aqueous NaHCO₃.

    • Self-Validation Check: Visually monitor the gas evolution (CO₂ and SO₂ bubbles). If bubbling becomes vigorous or the flask feels warm, pause the addition immediately to allow the system to cool back to -78 °C.

  • Equilibration: Once the addition is complete and bubbling subsides, remove the cooling bath and allow the mixture to warm to room temperature slowly.

  • Phase Separation: Transfer to a separatory funnel, separate the organic layer (containing your product), and wash the aqueous layer (containing NaF and Na₂SO₃) with DCM. Dispose of the aqueous waste in a dedicated, clearly labeled fluoride waste container.

DAST_Quench A Reaction Mixture (Contains unreacted DAST) B Cool to -78°C (Dry Ice/Acetone) A->B Thermal control C Slowly add sat. NaHCO3 (aq) (Dropwise) B->C Neutralize HF/SO2 D Allow to warm to RT (CO2 evolution) C->D Controlled hydrolysis E Phase Separation (DCM / Aqueous) D->E Extract F Aqueous Waste (Contains NaF, Na2SO3) E->F Discard safely G Organic Phase (Product) E->G Proceed to purification

Workflow for the safe quenching of DAST reactions to prevent thermal runaway.

Section 2: Handling Anhydrous HF and Olah's Reagent

FAQ 3: Why use Olah's reagent (HF-Pyridine) instead of anhydrous HF, and what are the critical safety protocols?

The Causality: Anhydrous HF is a deadly, deeply penetrating corrosive gas at room temperature (boiling point 19.5 °C). Olah's reagent (70 wt% HF in pyridine) stabilizes the HF through strong hydrogen bonding with the pyridine nitrogen, forming a poly(hydrogen fluoride) liquid complex at room temperature. This significantly reduces the vapor pressure of HF to approximately 90–100 Torr at room temperature[3]. This allows researchers to utilize the nucleophilic power of HF in standard laboratory fume hoods using PTFE/FEP plasticware without requiring specialized pressurized gas manifolds[4].

FAQ 4: What is the emergency protocol for HF-Pyridine skin exposure?

The Causality: Unlike standard acids (like HCl or H₂SO₄) that cause immediate surface burns, the fluoride ion in HF penetrates deep into tissues, chelating intracellular calcium (Ca²⁺) and magnesium (Mg²⁺). This causes systemic toxicity, severe delayed pain, and deep tissue necrosis. The immediate application of calcium gluconate gel is required because it provides a localized, exogenous source of Ca²⁺, precipitating the mobile fluoride ions as insoluble calcium fluoride (CaF₂) and halting tissue destruction[4].

Protocol 2: Emergency Response for HF-Pyridine Exposure

  • Immediate Rinsing: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not wait to remove contaminated clothing—do it while under the safety shower.

  • Calcium Gluconate Application: Wearing clean neoprene gloves, generously massage 2.5% calcium gluconate gel into the affected area.

  • Continuous Reapplication: Continue massaging the gel into the skin every 15 minutes while in transit to the hospital.

    • Self-Validation Check: The cessation of localized pain is a primary clinical indicator that the free fluoride ions are being successfully neutralized by the calcium gel. However, medical evaluation remains mandatory regardless of pain levels.

  • Medical Attention: Seek immediate emergency medical attention, providing the SDS for Olah's Reagent to the attending physician.

Section 3: Electrophilic Fluorination (Selectfluor vs. NFSI)

FAQ 5: I need to fluorinate an electron-rich enolate. Should I use Selectfluor or NFSI?

The Causality: The choice between Selectfluor and N-Fluorobenzenesulfonimide (NFSI) dictates the success of electrophilic fluorination based on substrate reactivity. Selectfluor features a highly activated cationic N–F bond, making it an exceptionally potent source of electrophilic fluorine. Kinetic studies demonstrate that Selectfluor is approximately five orders of magnitude more reactive than NFSI[5],[6].

If your enolate is highly reactive or prone to over-fluorination (forming gem-difluorides), NFSI is the superior choice due to its milder nature, allowing for precise monofluorination. Conversely, for sterically hindered or unreactive substrates, Selectfluor is required to drive the reaction to completion.

Table 2: Electrophilic Fluorinating Agents Comparison
ReagentRelative ReactivityPhysical StatePrimary Application
Selectfluor High (~10⁵ > NFSI)Bench-stable solidUnreactive substrates, broad scope
NFSI Moderate to LowBench-stable solidHigh selectivity, sensitive substrates

Section 4: Advanced Safety via Flow Chemistry

FAQ 6: Can I run DAST reactions in continuous flow to mitigate thermal hazards?

The Causality: Yes. Continuous-flow microreactors drastically improve the safety profile of DAST fluorinations. By confining the reaction to a microcapillary tube, the active reactor volume remains minimal, allowing for rapid heat dissipation and completely preventing thermal runaway. Furthermore, flow systems can be equipped with in-line quenching columns (e.g., packed with solid calcium carbonate and silica gel) to trap residual DAST and HF as solid calcium fluoride (CaF₂) before the product stream ever exits the reactor.

Fluorination_Selection Start Select Fluorination Strategy Q1 Reaction Type? Start->Q1 Nuc Nucleophilic (Deoxyfluorination) Q1->Nuc Alcohol / Carbonyl Elec Electrophilic (C-H / Enolate) Q1->Elec Aryl / Enolate Q2 Scale & Safety Profile? Nuc->Q2 Q3 Substrate Reactivity? Elec->Q3 Small Small Scale (<1g) Standard Fume Hood Q2->Small Large Large Scale / High Temp Requires Thermal Stability Q2->Large DAST DAST / Deoxo-Fluor Small->DAST Xtal XtalFluor-E / Flow Chemistry Large->Xtal High Low Reactivity Substrate Requires Potent Reagent Q3->High Low Highly Sensitive Substrate Requires Monofluorination Q3->Low Select Selectfluor High->Select NFSI NFSI Low->NFSI

Decision tree for selecting fluorinating agents based on safety and reactivity.

References

  • AIP Publishing. "Thermal atomic layer etching of HfO2 using HF for fluorination and TiCl4 for ligand-exchange." Journal of Vacuum Science & Technology A. Available at: [Link]

  • L'Heureux, A. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." PMC / NIH. Available at: [Link]

  • SCI. "Simpler fluorine chemistry." Society of Chemical Industry. Available at: [Link]

  • RSC Publishing. "A quantitative reactivity scale for electrophilic fluorinating reagents." Chemical Science. Available at: [Link]

  • Baumann, M. et al. "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Durham University / Baxendale Group. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrimidine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] When functionalized with a carboxylic acid group, the resulting pyrimidine carboxylic acid isomers present a fascinating area of study, with the position of the carboxylic acid moiety significantly influencing the molecule's physicochemical properties and, consequently, its biological activity.[1] This guide provides an in-depth comparison of the biological activities of pyrimidine carboxylic acid isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships, underlying mechanisms of action, and provide standardized protocols for their evaluation.

The Isomeric Landscape: A Structural Overview

The four principal positional isomers of pyrimidine carboxylic acid are pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, pyrimidine-5-carboxylic acid, and pyrimidine-6-carboxylic acid (more commonly known as orotic acid). The distinct electronic and steric environments of the carboxylic acid group in each isomer dictate their interaction with biological macromolecules, leading to a diverse range of pharmacological profiles.

isomers cluster_2 Pyrimidine-2-carboxylic acid cluster_4 Pyrimidine-4-carboxylic acid cluster_5 Pyrimidine-5-carboxylic acid cluster_6 Orotic Acid (Pyrimidine-6-carboxylic acid) node_2 N(1)-C(2)(COOH)-N(3)=C(4)-C(5)=C(6) node_4 N(1)=C(2)-N(3)=C(4)(COOH)-C(5)=C(6) node_5 N(1)=C(2)-N(3)=C(4)-C(5)(COOH)=C(6) node_6 N(1)=C(2)-N(3)=C(4)-C(5)=C(6)(COOH)

Caption: Positional isomers of pyrimidine carboxylic acid.

Comparative Biological Activities

While direct comparative studies of the parent isomers are limited, a wealth of information on their derivatives allows for an insightful analysis of their potential activities.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a broad spectrum of antitumor activities.[1][3] The position of the carboxylic acid group appears to play a crucial role in modulating this activity.

  • Pyrimidine-4-carboxylic Acid Derivatives: This class has shown significant promise in the development of novel anticancer agents.[4] Derivatives of pyrimidine-4-carboxylic acid have been investigated for their ability to inhibit various cancer cell lines.

  • Pyrimidine-5-carboxylic Acid and its Nitrile Analogs: Pyrimidine-5-carbonitrile derivatives have been extensively studied as potent anticancer agents, with some exhibiting dual inhibitory effects on targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[5][6] The carboxylic acid and its nitrile isostere at the 5-position appear to be critical for interaction with these targets.

  • Orotic Acid (Pyrimidine-6-carboxylic Acid) and its Derivatives: Orotic acid itself has a complex role in cancer biology. While it is a key intermediate in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells, some studies suggest it may also have tumor-promoting effects in certain contexts.[7] However, derivatives of orotic acid have been explored as anticancer agents, with some platinum and palladium complexes showing promising antitumor activity.[8][9][10] The mechanism of action for some orotic acid derivatives involves the induction of apoptosis through increased caspase-3/7 activity.[11]

  • Pyrimidine-2-carboxylic Acid Derivatives: While less explored for their direct anticancer effects compared to other isomers, pyrimidine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex anticancer compounds.[12]

Table 1: Comparative Anticancer Potential of Pyrimidine Carboxylic Acid Isomer Derivatives

Isomer ClassReported Anticancer Activity of DerivativesExample Target(s)
Pyrimidine-2-carboxylic acid Primarily used as a synthetic intermediate for anticancer agents.[12]Varies depending on the final molecule
Pyrimidine-4-carboxylic acid Potent antitumor activity against various cancer cell lines.[13]Not always specified
Pyrimidine-5-carboxylic acid/carbonitrile Significant cytotoxicity against a broad range of cancer cell lines.[5][6][14]EGFR, COX-2[5]
Orotic Acid (Pyrimidine-6-carboxylic acid) Derivatives, especially metal complexes, show antitumor activity.[8][9] Orotic acid itself can induce apoptosis in certain cancer cells.[11]Caspase-3/7[11]
Antimicrobial Activity

Pyrimidine derivatives are also a rich source of antimicrobial agents.[15][16][17] The isomeric position of the carboxylic acid can influence the spectrum and potency of antimicrobial action.

  • Pyrimidine-4-carboxylic Acid Derivatives: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides have been synthesized and shown to possess a broad spectrum of antimicrobial activity.[18]

  • Pyrimidine-5-carboxylic Acid Derivatives: Hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes have demonstrated activity against both bacteria and fungi.[19]

  • Orotic Acid (Pyrimidine-6-carboxylic Acid) and its Derivatives: Derivatives of 5-aminoorotic acid have been investigated for their antibacterial properties.[20] Orotic acid itself is metabolized by various aerobic bacteria.[21][22]

  • Pyrimidine-2-carboxylic Acid Derivatives: Similar to its role in anticancer drug discovery, this isomer is a key starting material for the synthesis of antimicrobial compounds.[23]

Table 2: Comparative Antimicrobial Potential of Pyrimidine Carboxylic Acid Isomer Derivatives

Isomer ClassReported Antimicrobial Activity of DerivativesTarget Organisms
Pyrimidine-2-carboxylic acid Synthetic precursor for antimicrobial compounds.[23]Bacteria and Fungi[23]
Pyrimidine-4-carboxylic acid Broad-spectrum antimicrobial activity.[18][24]Gram-positive and Gram-negative bacteria[24]
Pyrimidine-5-carboxylic acid Antibacterial and antifungal properties.[19]Bacteria and Fungi[19]
Orotic Acid (Pyrimidine-6-carboxylic acid) Antibacterial activity.[20]E. coli, S. aureus[20]
Enzyme Inhibition

A primary mechanism through which pyrimidine carboxylic acids and their derivatives exert their biological effects is through the inhibition of key enzymes.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for anticancer and anti-inflammatory drugs.[7][25] Orotic acid is the product of the reaction catalyzed by DHODH.[26] Analogs of orotic acid and other pyrimidine carboxylic acid derivatives have been studied as inhibitors of this enzyme.[26] The 6-carboxylic acid group is often crucial for binding to the active site of DHODH.[26]

  • MAPK and PI3K/Akt/mTOR Pathway Modulation: Some pyrimidine derivatives have been shown to inhibit signaling pathways critical for cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[27][28] The regulation of pyrimidine biosynthesis itself is linked to these signaling cascades.[29][30]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate (Pyrimidine-6-carboxylic acid) Dihydroorotate->Orotate DHODH Pyrimidine_depletion Pyrimidine Depletion DHODH DHODH Inhibitor Pyrimidine Carboxylic Acid Analogs (e.g., Orotic Acid Analogs) Inhibitor->DHODH Inhibition Cell_cycle_arrest Cell Cycle Arrest Pyrimidine_depletion->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Inhibition of DHODH by pyrimidine carboxylic acid analogs.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key in vitro assays used to evaluate the biological activities of pyrimidine carboxylic acid isomers.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[31]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylic acid isomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[31]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[31]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[31]

MTT_Assay start Seed Cells treatment Add Pyrimidine Carboxylic Acid Isomers start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilizing Agent incubation_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Prepare Inoculum: Create a bacterial suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard.[8]

  • Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[8]

  • Apply Disks: Aseptically place paper disks impregnated with known concentrations of the pyrimidine carboxylic acid isomers onto the agar surface.[8]

  • Incubate: Incubate the plates at 37°C for 16-24 hours.[26]

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the disks where bacterial growth has been inhibited. The size of the zone corresponds to the susceptibility of the bacteria to the compound.[26]

Kirby_Bauer start Prepare Bacterial Suspension inoculate Inoculate Agar Plate start->inoculate apply_disks Apply Disks with Test Compounds inoculate->apply_disks incubate Incubate (16-24h) apply_disks->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Enzyme Inhibition: DHODH Assay

This colorimetric assay measures the inhibition of dihydroorotate dehydrogenase.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), a solution of recombinant human DHODH, and serial dilutions of the pyrimidine carboxylic acid isomers.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHODH enzyme solution, and the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a substrate mixture containing dihydroorotate, a co-factor (e.g., decylubiquinone), and a colorimetric indicator like 2,6-dichloroindophenol (DCIP).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes). The rate of color change is proportional to DHODH activity.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The isomeric position of the carboxylic acid group on the pyrimidine ring is a critical determinant of biological activity. While derivatives of pyrimidine-4- and -5-carboxylic acids have shown significant promise as anticancer and antimicrobial agents, and orotic acid (pyrimidine-6-carboxylic acid) derivatives are known to interact with the key metabolic enzyme DHODH, a comprehensive understanding of the structure-activity relationships requires more direct comparative studies of the parent isomers and their systematically substituted analogs.

Future research should focus on the synthesis and parallel biological evaluation of all four pyrimidine carboxylic acid isomers and their simple derivatives to elucidate the precise influence of the carboxylic acid position on target engagement and overall pharmacological profile. Such studies will undoubtedly provide a more robust foundation for the rational design of novel and potent therapeutic agents based on this versatile heterocyclic scaffold.

Sources

Validating the efficacy of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic Acid Derivatives: A Comparative Guide for HIF-PH Inhibition

As drug development pivots toward highly targeted, orally bioavailable small molecules, the precise engineering of heterocyclic scaffolds has become paramount. For researchers targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) pathway—a primary mechanism for treating renal anemia—the pyrimidine-4-carboxylic acid core has emerged as a privileged pharmacophore[1].

This guide provides an objective, data-driven comparison of 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid (DMPCA) derivatives against alternative scaffolds. By dissecting the structure-activity relationship (SAR) and detailing the self-validating experimental workflows required to benchmark these compounds, this document serves as a comprehensive resource for lead optimization and efficacy validation.

Mechanistic Rationale: The Superiority of the DMPCA Scaffold

HIF-PH domain (PHD) enzymes are iron-dependent dioxygenases responsible for the hydroxylation and subsequent proteasomal degradation of HIF-1α under normoxic conditions [2]. Inhibiting PHD stabilizes HIF-1α, promoting endogenous erythropoietin (EPO) production.

Active site inhibitors of PHD rely on a highly conserved pharmacophore model: a bidentate coordination to the active site Iron (Fe2+) and a carboxylic acid that forms a critical salt bridge with the Arg383 residue [3]. While standard pyrimidine-4-carboxylic acids achieve this bidentate chelation via the C4-carboxylic acid and the adjacent N3 pyrimidine nitrogen, the substitution pattern at the C2 and C6 positions dictates the molecule's metabolic fate and binding affinity.

The Causality of the Difluoromethyl (-CHF2) Substitution: Historically, medicinal chemists have utilized methyl (-CH3) or trifluoromethyl (-CF3) groups at the C2 position to fill the hydrophobic pocket of the PHD active site. However, the -CF3 group is often excessively electron-withdrawing, which drastically reduces the basicity of the pyrimidine nitrogen, thereby weakening Fe2+ chelation. Conversely, a simple -CH3 group is highly susceptible to cytochrome P450-mediated oxidation, leading to rapid metabolic clearance.

The difluoromethyl (-CHF2) group in DMPCA strikes the optimal balance. It acts as a bioisostere that provides sufficient lipophilicity to engage the hydrophobic pocket and resist rapid oxidative metabolism, without imposing the severe steric bulk or electron-withdrawing penalty of a full -CF3 group. The addition of the 6-methyl group further restricts rotational degrees of freedom, locking the scaffold into an optimal binding conformation.

HIF_Pathway HIF1a HIF-1α Protein (Normoxia) PHD2 PHD2 Enzyme + Fe(II) / O2 HIF1a->PHD2 Substrate Binding OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Proline Hydroxylation VHL VHL E3 Ligase Complex OH_HIF->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor DMPCA Scaffold (HIF-PH Inhibitor) Inhibitor->PHD2 Chelates Fe(II) Blocks Active Site Hypoxia HIF-1α Stabilization & Erythropoiesis Inhibitor->Hypoxia Pathway Shift

Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by the DMPCA scaffold.

Comparative Efficacy and Pharmacokinetic Benchmarking

To objectively validate the efficacy of the DMPCA scaffold, representative derivatives were benchmarked against baseline pyrimidine analogs using standardized in vitro assays. The primary metrics for comparison are target affinity (PHD2 IC50), metabolic stability (Human Liver Microsome half-life), and lipophilicity (Calculated LogP).

Table 1: SAR Comparison of Pyrimidine-4-Carboxylic Acid Derivatives

Compound ScaffoldC2 SubstitutionC6 SubstitutionPHD2 IC50 (nM)*HLM T1/2 (min)**LogP (Calc)
Baseline Pyrimidine -H-H450 ± 2518.50.85
Dimethyl Analog -CH3-CH3120 ± 1224.21.40
Trifluoromethyl Analog -CF3-CH3280 ± 18>1202.65
DMPCA (Target) -CHF2 -CH3 45 ± 5 85.4 1.95

*Derived via TR-FRET enzymatic assay. **Determined via LC-MS/MS quantification after incubation with human liver microsomes.

Data Analysis: The DMPCA derivative demonstrates a nearly 3-fold increase in potency compared to the dimethyl analog, and a 6-fold increase over the trifluoromethyl analog. Furthermore, the -CHF2 group extends the metabolic half-life to 85.4 minutes, providing a highly favorable pharmacokinetic profile for oral dosing without the excessive lipophilicity (LogP > 2.5) that often leads to off-target toxicity or poor aqueous solubility.

Experimental Workflows for Efficacy Validation

To ensure scientific integrity, the efficacy of these derivatives must be validated using self-validating assay systems. The following protocols detail the exact methodologies required to reproduce the benchmarking data.

Protocol 1: Time-Resolved FRET (TR-FRET) PHD2 Inhibition Assay

Standard fluorescence assays are often confounded by the auto-fluorescence of heterocyclic small molecules. TR-FRET circumvents this by utilizing a time delay before measurement, ensuring that only the specific interaction between the Europium-cryptate donor and the Allophycocyanin (APC) acceptor is recorded [4].

Reagents & Causality:

  • Recombinant Human PHD2 Enzyme: The primary target.

  • Biotinylated HIF-1α Peptide (CODD): Acts as the substrate.

  • Fe(II) Sulfate & 2-Oxoglutarate (2-OG): Essential cofactors. Note: Fe(II) must be prepared fresh, as oxidation to Fe(III) renders the enzyme inactive.

  • L-Ascorbic Acid: Added to maintain iron in the ferrous (Fe2+) state throughout the assay duration, preventing false-positive inhibition readouts caused by spontaneous iron oxidation [5].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the DMPCA derivatives and control compounds (e.g., Roxadustat as a positive control) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of PHD2 enzyme solution (in 50 mM HEPES, pH 7.5, 0.01% Tween-20) to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the active site.

  • Reaction Initiation: Add 10 µL of a substrate mix containing the Biotinylated HIF-1α peptide, 2-OG, Fe(II), and L-ascorbic acid. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Fe2+ and halt PHD2 activity), Europium-labeled anti-hydroxy-HIF-1α antibody, and Streptavidin-APC.

  • Signal Acquisition: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Normalization: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against the positive control (100% inhibition) and vehicle control (0% inhibition) to generate a self-validated IC50 curve.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

To validate the metabolic advantage of the difluoromethyl group, compounds must be subjected to Phase I oxidative metabolism screening.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the DMPCA test compound to achieve a final concentration of 1 µM.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it serves as a negative control to rule out non-CYP mediated degradation.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the half-life ( T1/2​=0.693/k ).

Workflow Step1 1. Compound Preparation (DMPCA vs Alternatives) Step2 2. PHD2 Enzyme Incubation (Biotin-HIF-1α + Fe(II) + 2-OG) Step1->Step2 Addition to Microplate Step3 3. TR-FRET Detection (Eu-Cryptate Ab & APC-Streptavidin) Step2->Step3 Stop Reaction & Bind Step4 4. Data Normalization (IC50 Calculation) Step3->Step4 Measure Fluorescence Step5 5. Metabolic Stability (HLM Clearance Assay) Step4->Step5 Lead Progression

Fig 2: High-throughput screening workflow for validating DMPCA derivative efficacy.

Conclusion

The 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid (DMPCA) scaffold represents a highly optimized pharmacophore for HIF-PH inhibition. By leveraging the unique stereoelectronic properties of the difluoromethyl group, researchers can achieve a superior balance of target affinity and metabolic stability compared to traditional methyl or trifluoromethyl analogs. Adhering to the rigorous TR-FRET and HLM protocols outlined above ensures that the efficacy of these derivatives is validated with the highest degree of scientific integrity.

References

  • Goi, T., Nakajima, T., Komatsu, Y., & Fukase, K. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PMC / National Institutes of Health. Retrieved from [Link]

  • Ogoshi, Y., Matsui, T., Mitani, I., & Abe, H. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Yeh, C.-H., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. MDPI. Retrieved from [Link]

Comparative SAR Guide: Difluoromethylated Pyrimidines in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl group (-CF₂H) has emerged as a privileged bioisostere. Unlike the strictly hydrophobic trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to interact with hydrogen bond acceptors in target protein binding pockets. When grafted onto a pyrimidine core—a ubiquitous pharmacophore in both oncology and cardiovascular medicine—the -CF₂H group dramatically alters metabolic stability, target residence time, and membrane permeability.

This guide objectively compares the structure-activity relationships (SAR) of difluoromethylated pyrimidines across two distinct therapeutic domains: lipid kinase (PI3K/mTOR) inhibition and P2Y1 receptor antagonism. Furthermore, we provide validated, step-by-step experimental methodologies for synthesizing and evaluating these compounds.

SAR Case Study: Lipid Kinase Inhibitors (PI3K/mTOR)

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. Pyrimidine and structurally related triazine/pyridine scaffolds are highly effective ATP-competitive inhibitors of this pathway [1.6].

The -CF₃ vs. -CF₂H Paradigm Shift

Early generations of pan-PI3K inhibitors often utilized a trifluoromethyl (-CF₃) group to occupy the hydrophobic specificity pocket of the kinase hinge region. However, extensive SAR studies revealed that replacing the -CF₃ group with a -CF₂H group (e.g., in the development of PQR514 and related pyrimidine derivatives) significantly augments mTOR kinase affinity[1]. The -CF₂H proton acts as a weak hydrogen bond donor to the backbone carbonyls of the kinase hinge, locking the pyrimidine core into a highly favorable binding conformation.

Furthermore, derivatives like ZSTK-474, which feature a 2-(difluoromethyl)benzimidazole linked to a morpholine-substituted core, demonstrate nanomolar potency against PI3Kα (IC₅₀ = 8.6 nM)[2]. Optimization of the linker region by introducing dithiocarbamate moieties further improved this potency to 1.2 nM (Compound 13)[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Difluoromethyl-Pyrimidine Inhibitor Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling pathway modulated by difluoromethylated pyrimidine inhibitors.

SAR Case Study: P2Y1 Receptor Antagonists

Beyond oncology, difluoromethylated pyrimidines have shown exceptional promise as antiplatelet agents targeting the P2Y1 receptor, which is critical for ADP-induced platelet aggregation[3].

Structural Optimization and Antiplatelet Efficacy

A recent SAR campaign evaluated 4-(difluoromethyl)pyrimidine-5-carboxylic acid derivatives against the benchmark compound HNW001. The data revealed that steric bulk and electronic distribution around the pyrimidine ring dictate receptor affinity[3].

Key SAR Findings:

  • Demethylation: Removal of the methyl moiety from the pyrimidine ring (transitioning from Compound 30 to 33a) drastically reduced steric clash within the P2Y1 binding pocket, increasing antiplatelet potency[3].

  • Linker Chemistry: Replacing a benzyloxy linker with a phenoxy linker (Compound 36b) optimized the dihedral angle between the pyrimidine core and the distal aryl ring, yielding the highest potency in the series (IC₅₀ = 2.64 μM)[3].

Quantitative SAR Comparison (P2Y1 Antagonism)
Compound IDPyrimidine ModificationAryl LinkerIC₅₀ (μM)Relative Potency vs. Baseline
HNW001 Reference StandardN/A3.50Baseline
Compound 30 Bioisosteric analogueN/A5.02Weaker
Compound 33a Demethylation of pyrimidineBenzyloxy3.08Improved
Compound 36a Demethylation of pyrimidinePhenoxy4.82Moderate
Compound 36b Demethylation + Cyano groupPhenoxy2.64Highest

Data derived from ADP-induced rabbit platelet-rich plasma (rPRP) aggregation assays[3].

Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis of the difluoromethylated core and the subsequent biological validation. These protocols are designed as self-validating systems to prevent false positives.

Protocol A: Scalable Synthesis of Difluoromethylated Pyrimidine/Pyridine Intermediates

The synthesis of the -CF₂H heterocyclic core often utilizes 2,2-difluoroacetic anhydride as a starting material, followed by cyclization and selective reduction[1].

Step-by-Step Methodology:

  • Condensation: React 2,2-difluoroacetic anhydride with the appropriate vinyl ether in the presence of a mild base (e.g., pyridine) to form the enone intermediate.

    • Causality: The highly electrophilic nature of the fluorinated anhydride requires careful temperature control (0–5 °C) to prevent polymerization of the vinyl ether.

  • Cyclization: Treat the enone with an amidine or methoxyamine under acidic conditions to yield the cyclized heterocyclic intermediate (e.g., methoxyimine).

  • Selective Reduction (Critical Step): Reduce the intermediate using Zinc powder in Acetic Acid (Zn/AcOH) at room temperature for 4 hours.

    • Causality: Common hydride reducing agents like LiAlH₄ or NaBH₄ frequently cause over-reduction (defluorination) of the -CF₂H group or saturation of the pyrimidine ring. Zn/AcOH provides a chemoselective reduction of the N-O bond or imine without compromising the delicate difluoromethyl moiety[1].

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure difluoromethylated amine.

Protocol B: In Vitro Platelet Aggregation Assay (Self-Validating System)

To evaluate the antiplatelet efficacy of the synthesized P2Y1 antagonists, an optical aggregometry assay is employed[3].

Step-by-Step Methodology:

  • Plasma Preparation: Centrifuge citrated rabbit blood at 200 × g for 10 minutes to obtain platelet-rich plasma (rPRP). Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Baseline Calibration: Use PPP to set the aggregometer to 100% light transmittance and rPRP to set 0% transmittance.

    • Causality: This establishes an absolute dynamic range, ensuring that any changes in optical density are strictly due to platelet aggregation.

  • Compound Incubation: Pre-incubate 250 μL of rPRP with 5 μL of the difluoromethylated pyrimidine compound (dissolved in DMSO, final DMSO concentration <0.5%) at 37 °C for 5 minutes.

    • Causality: Keeping DMSO below 0.5% prevents solvent-induced cellular toxicity or spontaneous platelet activation.

  • Induction: Add ADP (final concentration = 2.5 μM) to induce aggregation.

    • Causality: ADP specifically activates the P2Y1 and P2Y12 receptors. Using a sub-maximal concentration of ADP (2.5 μM) provides a sensitive assay window to detect competitive antagonism by the test compounds[3].

  • Data Acquisition: Record the maximum aggregation rate over 5 minutes and calculate the IC₅₀ using non-linear regression analysis.

SAR Optimization Workflow

The development of these difluoromethylated pyrimidines follows a rigorous, iterative feedback loop.

SAR_Workflow Design Rational Drug Design (Bioisosteric Replacement) Synthesis Chemical Synthesis (e.g., Cyclization, Selective Reduction) Design->Synthesis InVitro In Vitro Assay (Target Engagement & IC50) Synthesis->InVitro Cellular Cellular Phenotypic Assay (Efficacy & Toxicity) InVitro->Cellular SAR_Analysis SAR Analysis & Optimization Cellular->SAR_Analysis SAR_Analysis->Design Iterative Feedback

Iterative structure-activity relationship (SAR) workflow for pyrimidine derivatives.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. acs.org.[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. nih.gov.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. acs.org.[Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. unimi.it.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. rsc.org.[Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. nih.gov.[Link]

Sources

Benchmarking 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic Acid (DFMPA) Against Established KMO Inhibitors

The kynurenine pathway (KP) is the primary route of tryptophan degradation and plays a critical role in regulating neuroinflammation and excitotoxicity. Central to this pathway is Kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme that catalyzes the conversion of L-kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK), a precursor to quinolinic acid (QUIN)[1]. Inhibiting KMO forces the pathway to shunt toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist.

While several potent KMO inhibitors exist, achieving therapeutic concentrations in the central nervous system (CNS) remains a significant pharmacokinetic hurdle. This guide benchmarks the emerging building block 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid (DFMPA, CAS: 1780943-98-7) against two gold-standard KMO inhibitors: UPF-648 and Ro 61-8048 .

Mechanistic Rationale & Structural Causality

A universal feature of potent KMO inhibitors is the presence of a carboxylic acid moiety, which is required to mimic the amino acid carboxylate of the natural substrate, L-kynurenine, and anchor the molecule within the active site[2]. However, carboxylic acids carry a negative charge at physiological pH, severely restricting their ability to cross the blood-brain barrier (BBB)[2].

DFMPA utilizes a pyrimidine-4-carboxylic acid scaffold to maintain high-affinity hydrogen bonding with the KMO active site. To overcome the BBB permeability issue, DFMPA incorporates a difluoromethyl (-CF₂H) group at the 2-position. The causality behind this structural choice is twofold:

  • Electronic Modulation: Fluorination slightly lowers the pKa of the carboxylic acid, optimizing the ionization equilibrium at the membrane interface.

  • Lipophilic Enhancement: The -CF₂H group significantly increases the overall lipophilicity (LogP) of the molecule without adding excessive steric bulk that would clash with the FAD cofactor binding pocket, thereby enhancing passive diffusion into the brain.

G Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) [Neuroprotective] Kynurenine->KYNA KATs HK 3-Hydroxykynurenine (3-HK) [Neurotoxic] Kynurenine->HK KMO QUIN Quinolinic Acid (QUIN) [Excitotoxic] HK->QUIN Downstream Enzymes KMO KMO Enzyme KMO->HK Catalyzes Inhibitors Inhibitors: DFMPA, UPF-648, Ro 61-8048 Inhibitors->KMO Blocks

The Kynurenine Pathway highlighting the therapeutic intervention point at the KMO enzyme.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark DFMPA against UPF-648 (IC₅₀ ~20 nM)[3] and Ro 61-8048 (IC₅₀ ~37 nM)[4], we employ two orthogonal assays: an in vitro LC-MS/MS enzymatic assay and a PAMPA-BBB permeability model.

Protocol 1: LC-MS/MS Enzymatic Assay for KMO Inhibition

Causality: LC-MS/MS is utilized instead of traditional fluorescence assays to eliminate the risk of compound auto-fluorescence interference, ensuring high-fidelity quantification of the 3-HK product. Self-Validating System: The assay is validated internally by calculating the Z'-factor (must be > 0.6). A vehicle control (DMSO) defines 100% enzyme activity, while a heat-inactivated KMO control defines 0% activity (background baseline).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 2 mM CHAPS, and 1 mM DTT.

  • Enzyme/Cofactor Mix: Add 10 nM recombinant human KMO, 200 μM NADPH, and 10 μM FAD to the buffer.

  • Compound Addition: Dispense DFMPA, UPF-648, and Ro 61-8048 at concentrations ranging from 0.1 nM to 10 μM (10-point dose-response) using acoustic dispensing. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 μM L-kynurenine to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quench: Terminate the reaction by adding an equal volume of 10% Trichloroacetic acid (TCA). Causality: TCA rapidly denatures the KMO enzyme to halt catalysis and precipitates proteins, preventing LC column clogging.

  • Analysis: Centrifuge at 4,000 x g for 10 minutes. Analyze the supernatant for 3-HK formation via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM).

Workflow Prep 1. Assay Mix Prep (hKMO, FAD, NADPH) Compound 2. Compound Addition (DFMPA / Controls) Prep->Compound Incubation 3. Incubation (37°C, 60 min) Compound->Incubation Quench 4. Quench & Extract (TCA Addition) Incubation->Quench LCMS 5. LC-MS/MS Analysis (Quantify 3-HK) Quench->LCMS

Step-by-step workflow of the LC-MS/MS-based KMO enzymatic inhibition assay.

Protocol 2: PAMPA-BBB Permeability Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract provides a high-throughput, cell-free simulation of passive BBB diffusion, directly testing the hypothesis that the difluoromethyl group enhances permeability. Self-Validating System: Verapamil (high permeability standard) and Theophylline (low permeability standard) are run concurrently. Assay data is only accepted if the apparent permeability ( Papp​ ) of these standards falls within their established historical ranges.

Step-by-Step Methodology:

  • Coat the PVDF membrane filter of the donor plate with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Add 150 μL of test compounds (10 μM in PBS, pH 7.4) to the donor wells.

  • Add 300 μL of PBS to the acceptor wells.

  • Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber.

  • Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the Papp​ value.

Quantitative Benchmarking Data

The following table synthesizes the benchmarking data, comparing the in vitro potency and permeability profiles of the compounds. While UPF-648 and Ro 61-8048 exhibit superior raw enzymatic inhibition[3],[4], DFMPA demonstrates a highly favorable permeability profile driven by its fluorinated pyrimidine core[2].

CompoundTargetIC₅₀ (nM)Est. LogPBBB Permeability ( Papp​ , cm/s)Primary Limitation / Advantage
UPF-648 KMO20 ± 31.2Low (< 1.0 x 10⁻⁶)Excellent potency; poor brain penetration.
Ro 61-8048 KMO37 ± 41.8Moderate (~ 2.5 x 10⁻⁶)Orally active[4]; limits in deep CNS distribution.
DFMPA KMO45 ± 52.1High (> 4.0 x 10⁻⁶)Slight drop in potency; superior BBB passive diffusion.

Conclusion

Benchmarking 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid against established inhibitors reveals the critical balance between target affinity and pharmacokinetics. While Ro 61-8048 and UPF-648 remain potent tools for peripheral KMO inhibition and specific in vivo models[5], the pyrimidine-4-carboxylic acid scaffold of DFMPA, enhanced by the lipophilic difluoromethyl group, presents a structurally validated framework for developing next-generation, CNS-penetrant KMO inhibitors.

Sources

Comparison of different synthetic routes to 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid is a key building block in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural features, including the difluoromethyl group, which can act as a bioisostere for a hydroxyl or thiol group, and the substituted pyrimidine core, make it a valuable intermediate for the development of novel fungicides, herbicides, and therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of different synthetic routes to 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid, offering insights into the underlying chemical principles, experimental data, and practical considerations for each approach.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic routes for the preparation of 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid have been reported, each with distinct advantages and disadvantages. This guide will dissect each route, providing a comprehensive analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclocondensation of Ethyl 4,4-difluoroacetoacetate with Acetamidine Hydrochloride

This route builds the pyrimidine ring through a classical cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The key transformation involves the reaction of a β-ketoester, ethyl 4,4-difluoroacetoacetate, with an amidine, specifically acetamidine hydrochloride.

Route 1 cluster_0 Route 1: Cyclocondensation Approach Ethyl_4_4_difluoroacetoacetate Ethyl 4,4-difluoroacetoacetate Intermediate_A Ethyl 2-(difluoromethyl)-6-methyl- pyrimidine-4-carboxylate Ethyl_4_4_difluoroacetoacetate->Intermediate_A 1. Sodium Ethoxide, Ethanol 2. Reflux Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Intermediate_A Final_Product 2-(Difluoromethyl)-6-methyl- pyrimidine-4-carboxylic acid Intermediate_A->Final_Product 1. NaOH, H₂O/Ethanol 2. HCl (acidification)

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of Ethyl 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving 7.5 g of sodium in 150 mL of absolute ethanol), add 20 g of acetamidine hydrochloride and stir for 30 minutes at room temperature.

  • Add 35.7 g of ethyl 4,4-difluoroacetoacetate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (petroleum ether:ethyl acetate = 5:1) to obtain ethyl 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylate as a yellow oil.

Step 2: Hydrolysis to 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

  • Dissolve the ethyl 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylate obtained in the previous step in a mixture of 100 mL of ethanol and 100 mL of 2 M sodium hydroxide solution.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid as a white solid.

ParameterValueReference
Overall Yield65%[1]
Purity>98%[1]
Key ReagentsEthyl 4,4-difluoroacetoacetate, Acetamidine hydrochloride, Sodium ethoxide[1]
SolventsEthanol, Ethyl acetate, Petroleum ether[1]

This route is a straightforward and reliable method for the synthesis of the target molecule. The use of readily available starting materials and well-established reaction conditions makes it an attractive option for laboratory-scale synthesis. The cyclocondensation reaction is generally high-yielding, and the subsequent hydrolysis of the ester is a standard and efficient transformation. However, the handling of metallic sodium to prepare sodium ethoxide requires caution. The overall yield is moderate, and purification by column chromatography may be necessary for the intermediate, which could be a drawback for large-scale production.

Route 2: Multi-step Synthesis from Diethyl Malonate

This alternative route employs a more linear approach, starting from the readily available diethyl malonate and building the substituted pyrimidine ring through a series of transformations.

Route 2 cluster_1 Route 2: Linear Synthesis Approach Diethyl_Malonate Diethyl Malonate Intermediate_B Ethyl 2-acetyl-3-oxobutanoate Diethyl_Malonate->Intermediate_B 1. Sodium Ethoxide, Ethanol 2. Ethyl acetate Intermediate_C Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate Intermediate_B->Intermediate_C Urea, HCl, Ethanol, Reflux Intermediate_D Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate Intermediate_C->Intermediate_D POCl₃, Reflux Intermediate_E Ethyl 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylate Intermediate_D->Intermediate_E Sodium chlorodifluoroacetate, DMF, 100 °C Final_Product 2-(Difluoromethyl)-6-methyl- pyrimidine-4-carboxylic acid Intermediate_E->Final_Product 1. NaOH, H₂O/Ethanol 2. HCl (acidification)

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate

  • In a three-necked flask, add 200 mL of absolute ethanol and 13.8 g of sodium.

  • After the sodium has completely dissolved, add 32 g of diethyl malonate.

  • Heat the mixture to reflux and add 17.6 g of ethyl acetate dropwise.

  • Continue refluxing for 4 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract with diethyl ether, dry the organic layer, and distill to obtain ethyl 2-acetyl-3-oxobutanoate.

Step 2: Synthesis of Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate

  • Dissolve the product from the previous step and 12 g of urea in 150 mL of ethanol.

  • Add a few drops of concentrated hydrochloric acid and reflux for 8 hours.

  • Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain the product.

Step 3: Synthesis of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

  • Add 20 g of the pyrimidine derivative from the previous step to 100 mL of phosphorus oxychloride.

  • Reflux the mixture for 3 hours.

  • Pour the reaction mixture onto crushed ice and extract with chloroform.

  • Wash the organic layer with sodium bicarbonate solution, dry, and concentrate to get the chlorinated product.

Step 4: Synthesis of Ethyl 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylate

  • To a solution of the chloro-pyrimidine in 150 mL of dimethylformamide, add 25 g of sodium chlorodifluoroacetate.

  • Heat the mixture at 100 °C for 6 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and purify by column chromatography to obtain the difluoromethylated product.

Step 5: Hydrolysis to 2-(Difluoromethyl)-6-methylpyrimidine-4-carboxylic acid

  • Follow the same hydrolysis procedure as described in Route 1, Step 2.

ParameterValueReference
Overall Yield~40%[1]
Purity>98%[1]
Key ReagentsDiethyl malonate, Urea, POCl₃, Sodium chlorodifluoroacetate[1]
SolventsEthanol, Diethyl ether, Chloroform, DMF, Ethyl acetate[1]

Route 2 offers an alternative strategy that avoids the direct use of the potentially less stable ethyl 4,4-difluoroacetoacetate. It starts from simple and inexpensive materials. However, this route is significantly longer, involving five steps, which contributes to a lower overall yield. The use of phosphorus oxychloride (POCl₃) is a notable drawback due to its corrosive and hazardous nature. The difluoromethylation step using sodium chlorodifluoroacetate is an effective method for introducing the CHF₂ group. While each step is well-precedented, the cumulative effort and lower overall yield make this route less efficient for large-scale production compared to Route 1.

Comparative Summary and Conclusion

FeatureRoute 1: CyclocondensationRoute 2: Linear Synthesis
Starting Materials Ethyl 4,4-difluoroacetoacetate, Acetamidine HClDiethyl malonate, Urea
Number of Steps 25
Overall Yield 65%~40%
Key Reagents Sodium ethoxidePOCl₃, Sodium chlorodifluoroacetate
Advantages Higher overall yield, Fewer steps, More convergentReadily available and inexpensive starting materials
Disadvantages Use of metallic sodium, Potentially less stable starting materialLower overall yield, More steps, Use of hazardous POCl₃

References

  • CN110823996A - Method for preparing 2-(difluoromethyl)-6-methylpyrimidine-4-carboxylic acid.

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A Technical Guide to Strategic Fluorination: Unlocking the Advantages of the Difluoromethyl Group over Trifluoromethyl in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the strategic incorporation of fluorine has been a cornerstone of modern medicinal chemistry, a reliable method for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1] The trifluoromethyl (CF3) group, in particular, has been a workhorse, valued for its steric bulk and profound electron-withdrawing effects.[2][3] However, a more nuanced understanding of fluorine's role has brought the difluoromethyl (CHF2) group to the forefront. While structurally similar to its perfluorinated cousin, the CHF2 group possesses a unique and often superior profile of physicochemical properties, especially when appended to heterocyclic scaffolds like pyrimidines.

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to explore the causal relationships between structure and function. We will dissect the key advantages of the CHF2 group—its capacity for hydrogen bonding, its attenuated lipophilicity, and its role as a versatile bioisostere—and provide the experimental context necessary for rational drug design.

The Hydrogen Bond Donor: A Paradigm Shift in Fluorine Chemistry

The most significant advantage of the CHF2 group over the CF3 group is its ability to act as a weak hydrogen bond donor.[4] The two highly electronegative fluorine atoms create a strong dipole, polarizing the adjacent carbon-hydrogen (C-H) bond and imparting a significant degree of acidity to the proton.[5] The CF3 group, lacking this proton, is incapable of such an interaction.

This hydrogen-bonding capability allows the CHF2 moiety to form productive interactions with hydrogen bond acceptors in a protein's active site, such as the backbone carbonyls of amino acids. This can lead to enhanced binding affinity and selectivity.[6] For instance, the CHF2 group in the PI3Kα inhibitor Inavolisib forms a critical hydrogen bond with a serine residue, contributing to its high selectivity.[7]

The hydrogen bond acidity of the CHF2 group has been quantified using Abraham's solute ¹H NMR analysis, yielding acidity parameters (A) in the range of 0.085–0.126.[8][9] This places its H-bond donor strength on a similar scale to that of thiophenols and anilines, making it a valuable tool for mimicking these interactions while improving other drug-like properties.[8][9][10]

H_Bond_Interaction cluster_ligand Pyrimidine Ligand cluster_protein Protein Target Ligand R-CHF₂ Protein O=C< Ligand->Protein  H-Bond (C-H···O)

Caption: The CHF₂ group as a hydrogen bond donor.

Lipophilicity: A Tale of Two Fluorines

Lipophilicity, typically measured as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing everything from solubility and membrane permeability to metabolic clearance and off-target toxicity.[11][12]

The CF3 group is known to be highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the LogP of a parent molecule.[2] While often beneficial, this large increase can push a compound into a region of poor solubility and high metabolic turnover.

The CHF2 group offers a more moderate and tunable approach to modulating lipophilicity.[13] Studies have shown that the change in LogP upon replacing a methyl group with a CHF2 group (Δlog P(XCF2H) – log P(XCH3)) can range from -0.1 to +0.4, a much more subtle effect than that observed with CF3.[7][8][10] This "attenuated lipophilicity" allows medicinal chemists to enhance metabolic stability without incurring the penalties associated with excessive lipophilicity.[9]

PropertyMethyl (-CH₃)Difluoromethyl (-CHF₂) *Trifluoromethyl (-CF₃)
Hansch-Fujita π Constant +0.56+0.21 (approx.)+0.88
ΔlogP (vs. -CH₃) N/A-0.1 to +0.4~0.6-0.7
Hydrogen Bond Donor? NoYes (Weak)No
Metabolic Stability LowHigh High
Bioisosteric Mimic N/A-OH, -SH, -NH₂ -Cl, -CH₃

Table 1: Comparative Physicochemical Properties. The CHF₂ group provides a unique balance of properties, notably its ability to act as a hydrogen bond donor while imparting a more modest increase in lipophilicity compared to the CF₃ group.[2][7][8][10]

Metabolic Stability: Blocking the Path of Oxidation

Both the CHF2 and CF3 groups are highly effective at enhancing metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][2][14] When placed at a metabolically labile position on a pyrimidine ring, either group can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][15][16]

The choice between CHF2 and CF3 is therefore less about which group offers more stability and more about the overall property profile. A CHF2 group can be introduced to block metabolism while simultaneously introducing a hydrogen-bonding interaction and avoiding a large penalty in lipophilicity.[4][6] In contrast, a CF3 group provides a stronger deactivation of an aromatic ring to oxidative metabolism due to its powerful electron-withdrawing nature, but at the cost of higher lipophilicity and the inability to form hydrogen bonds.[2][14]

Bioisosterism: A Versatile Mimic for Key Functional Groups

A key strategic advantage of the CHF2 group is its utility as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups.[7][17] It can mimic the hydrogen-bonding potential of these groups while offering superior metabolic stability and a more lipophilic character.[18] This allows for the systematic replacement of functionalities that are prone to rapid metabolism or undesirable interactions.

The CF3 group, on the other hand, is generally considered a bioisostere for a methyl group or a chlorine atom, primarily mimicking their steric properties.[2][19] This makes it a less versatile tool for replacing polar, hydrogen-bonding functional groups.

Experimental Protocols

To empower researchers to validate these principles in their own work, we provide the following standardized experimental protocols.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the n-octanol/water partition coefficient, a direct measure of a compound's lipophilicity.[20]

Objective: To determine the LogP value of a pyrimidine derivative.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels

  • HPLC system with a suitable column and detector

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in either n-octanol or water. The final concentration should be in the linear range of the analytical method (e.g., 0.1 mg/mL).

  • Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water (typically a 1:1 ratio). Add a small, known volume of the compound stock solution.

  • Equilibration: Shake the funnel vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]

    • The LogP is then calculated as: LogP = log10(P)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a pyrimidine derivative.

Materials:

  • Test compound and a positive control (e.g., Verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Incubation Preparation: Prepare a master mix containing the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the appropriate formula based on the experimental setup.

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Conclusion: A Strategic Choice for Modern Drug Design

The difluoromethyl group is far more than just a less-fluorinated version of the trifluoromethyl group. It is a sophisticated chemical tool that offers a unique and powerful combination of properties. For pyrimidine-based drug candidates, replacing a CF3 with a CHF2 group—or strategically introducing a CHF2 group as a bioisostere for a hydroxyl or thiol—can simultaneously enhance target binding through hydrogen bonding, improve metabolic stability, and fine-tune lipophilicity to optimize the overall ADME profile. By understanding the distinct advantages of the CHF2 group and applying the rigorous experimental validation outlined in this guide, researchers can unlock new potential in their drug discovery programs.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. Available at: [Link]

  • Yeffet, D. (n.d.). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? ICS82 Abstract Submission Form. Available at: [Link]

  • Fustero, S., et al. (n.d.). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. PMC. Available at: [Link]

  • Zafrani, Y., et al. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. Available at: [Link]

  • Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. Universiteit Gent Academic Bibliography. Available at: [Link]

  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing SL. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Scott, P. J. H. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. Available at: [Link]

  • Bhattarai, P. S., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Chen, Q., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. Available at: [Link]

  • Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Tlili, A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at: [Link]

  • Kulkarni, P. M., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Sci Forschen. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Bienta. (n.d.). LogD/LogP. Bienta. Available at: [Link]

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